[(Octadecyloxy)methyl]oxirane
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-(octadecoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-21-20-23-21/h21H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJBWUAALADCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884879 | |
| Record name | Oxirane, 2-[(octadecyloxy)methyl]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16245-97-9 | |
| Record name | Stearyl glycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2-((octadecyloxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-[(octadecyloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-[(octadecyloxy)methyl]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(octadecyloxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.675 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of [(Octadecyloxy)methyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of [(Octadecyloxy)methyl]oxirane, also known as octadecyl glycidyl ether. This long-chain alkyl glycidyl ether is a valuable chemical intermediate, particularly in the development of advanced materials for biomedical applications.
Physicochemical Properties
This compound is an organic compound with the chemical formula C₂₁H₄₂O₂ and a molecular weight of approximately 326.56 g/mol . Key physicochemical data are summarized in the table below.
| Property | Value |
| CAS Number | 16245-97-9 |
| Molecular Formula | C₂₁H₄₂O₂ |
| Molecular Weight | 326.56 g/mol |
| Boiling Point | 413.4 °C at 760 mmHg |
| Density | 0.885 g/cm³ |
| Flash Point | 127.4 °C |
| Refractive Index | 1.458 |
Synthesis Protocol
The synthesis of this compound is typically achieved through the etherification of 1-octadecanol with epichlorohydrin in the presence of a phase-transfer catalyst and a strong base. This method offers high yields and purity.
Materials and Reagents
-
1-Octadecanol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Experimental Procedure
A convenient procedure for the synthesis of aliphatic alkyl glycidyl ethers involves the reaction of a fatty alcohol like octadecanol with epichlorohydrin in the presence of a phase-transfer catalyst.[1] This method can be carried out without water or other organic solvents, which simplifies the workup process as the solid byproducts can be removed by simple filtration.[1]
-
Reaction Setup: A stirred reactor is charged with 1-octadecanol and a phase-transfer catalyst, such as tetrabutylammonium bromide.
-
Addition of Epichlorohydrin: Epichlorohydrin is added to the mixture. The molar ratio of 1-octadecanol to epichlorohydrin is a critical parameter that can be optimized.
-
Addition of Base: A concentrated aqueous solution of sodium hydroxide is added dropwise to the reaction mixture while maintaining a controlled temperature.
-
Reaction: The reaction is stirred vigorously at a set temperature (e.g., 60-80 °C) for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic phase is separated, washed with water to remove the catalyst and any remaining base, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
A study reported a yield of 91.7% for octadecyl glycidyl ether using an improved phase-transfer catalysis method without organic solvents.[1]
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. Below are the expected characterization data based on the analysis of homologous long-chain alkyl glycidyl ethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | dd | 1H | -O-CH H- (oxirane) |
| ~3.45 | t | 2H | -O-CH ₂- (octadecyl) |
| ~3.38 | dd | 1H | -O-CHH - (oxirane) |
| ~3.15 | m | 1H | -CH - (oxirane) |
| ~2.78 | dd | 1H | -CH H- (oxirane ring) |
| ~2.60 | dd | 1H | -CHH - (oxirane ring) |
| ~1.58 | p | 2H | -O-CH₂-CH ₂- (octadecyl) |
| ~1.26 | br s | 30H | -(CH ₂)₁₅- (octadecyl) |
| ~0.88 | t | 3H | -CH ₃ (octadecyl) |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~71.5 | -O-C H₂- (octadecyl) |
| ~70.9 | -O-C H₂- (glycidyl) |
| ~50.8 | -C H- (oxirane) |
| ~44.2 | -C H₂- (oxirane ring) |
| ~31.9-22.7 | -(C H₂)₁₆- (octadecyl) |
| ~14.1 | -C H₃ (octadecyl) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 - 2850 | Strong | C-H stretch (alkane) |
| ~1465 | Medium | C-H bend (methylene) |
| ~1375 | Medium | C-H bend (methyl) |
| ~1250 | Medium | Asymmetric C-O-C stretch (ether) |
| ~1100 | Strong | Symmetric C-O-C stretch (ether) |
| ~915 & ~840 | Medium | Oxirane ring vibrations |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 326. The fragmentation pattern would likely involve cleavage of the C-O bond of the ether and fragmentation of the long alkyl chain. Common fragmentation of long-chain ethers includes the loss of alkyl radicals.
| m/z | Interpretation |
| 326 | Molecular ion [M]⁺ |
| 269 | [M - C₃H₅O]⁺ (Loss of the glycidyl group) |
| 57 | [C₄H₉]⁺ (Fragment from the octadecyl chain, often a base peak) |
Role in Drug Development and Biomedical Applications
This compound serves as a crucial monomer in the synthesis of amphiphilic polymers. These polymers, which possess both hydrophilic and hydrophobic segments, can self-assemble in aqueous environments to form structures like micelles and hydrogels.[2][3] Such materials are of significant interest in the field of drug development for the creation of advanced drug delivery systems.[2][4][5][6]
The long octadecyl chain provides a hydrophobic domain, which can encapsulate poorly water-soluble drugs, thereby enhancing their bioavailability. The polyether backbone, often derived from the polymerization of the oxirane ring, can be designed to be biocompatible and can be further functionalized. Long-chain alkyl glycidyl ethers are considered promising for introducing highly hydrophobic as well as crystalline motifs into hydrogels for biomedical purposes.[7] Studies on similar amphiphilic polyethers have shown that at intermediate concentrations, they exhibit no cytotoxic effects, indicating their potential for safe use in pharmaceutical applications.[7]
Visualizations
Synthesis Workflow
References
- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical polymers: synthesis, properties, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomedical polymers: Synthesis, properties, and applications | EurekAlert! [eurekalert.org]
- 7. bcc.bas.bg [bcc.bas.bg]
Physicochemical properties of octadecyl glycidyl ether
An In-depth Technical Guide to the Physicochemical Properties of Octadecyl Glycidyl Ether
Introduction
Octadecyl glycidyl ether, also known as 1,2-epoxy-3-(octadecyloxy)propane, is an aliphatic glycidyl ether. It is characterized by a long C18 alkyl chain (octadecyl group) and a terminal epoxide ring. This structure imparts a combination of hydrophobic and reactive properties, making it a valuable monomer and intermediate in various chemical syntheses. In the fields of materials science and drug development, it is utilized as a reactive diluent for epoxy resins to reduce viscosity, a stabilizer, and a building block for creating specialized polymers and surfactants. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its chemical reactivity.
Physicochemical Properties of Octadecyl Glycidyl Ether
The physicochemical properties of octadecyl glycidyl ether are crucial for its handling, application, and performance. The long alkyl chain significantly influences its physical state, solubility, and thermal properties. Quantitative data for octadecyl glycidyl ether and related long-chain alkyl glycidyl ethers are summarized below for comparison.
| Property | Octadecyl Glycidyl Ether | Hexadecyl Glycidyl Ether | Alkyl (C12-C14) Glycidyl Ether | Octyl/Decyl Glycidyl Ether |
| Molecular Formula | C₂₁H₄₂O₂ | C₁₉H₃₈O₂[1] | C₁₅H₃₀O₂ - C₁₇H₃₄O₂ | C₁₁H₂₂O₂ - C₁₃H₂₆O₂ |
| Molecular Weight | 326.56 g/mol | 298.50 g/mol [1] | ~258 - 286 g/mol | ~202 - 230 g/mol |
| Appearance | Waxy solid at room temp. | Solid | Colorless liquid[2] | Liquid[3] |
| Melting Point | 44 - 46 °C[4] | 34.0 - 35.1 °C[1] | Not applicable | Not applicable |
| Boiling Point | Not specified | 169-172 °C @ 1.8 Torr[1] | Not specified | Not specified |
| Density | Not specified | Not specified | 0.89 g/mL at 25 °C[2][5] | 0.9 g/mL at 25 °C[3][6] |
| Refractive Index | Not specified | Not specified | n20/D 1.447[2][5] | n20/D 1.442[3][6][] |
| Flash Point | Not applicable (solid) | Not specified | >110 °C (>230 °F)[2][5] | 113 °C (235.4 °F) - closed cup[3] |
| Solubility | Insoluble in water | Insoluble in water | Negligible in water[8] | Insoluble in water |
| Chemical Stability | Stable under standard conditions | Stable | Stable[8] | Stable under standard conditions |
Experimental Protocols
Synthesis of Octadecyl Glycidyl Ether via Phase-Transfer Catalysis
A common and efficient method for synthesizing alkyl glycidyl ethers is through the Williamson ether synthesis, adapted with phase-transfer catalysis to accommodate the reactants' differing solubilities. This method avoids the need for organic solvents.[9]
Materials:
-
1-Octadecanol
-
Epichlorohydrin
-
Sodium hydroxide (solid or 50% aqueous solution)
-
Phase-Transfer Catalyst (PTC), e.g., tetrabutylammonium bromide (TBAB) or 18-crown-6[10]
Methodology:
-
Reaction Setup: A reactor is charged with 1-octadecanol and the phase-transfer catalyst. The mixture is heated to approximately 55-60°C with efficient stirring to melt the alcohol and dissolve the catalyst.[10]
-
Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the mixture over a period of 30 minutes. The reaction is typically exothermic, and the temperature may rise. The reaction is allowed to proceed for several hours (e.g., 5-20 hours) to form the intermediate halohydrin ether.[10]
-
Dehydrochlorination (Ring Closure): A 50% aqueous solution of sodium hydroxide is added dropwise to the reaction mixture while maintaining the temperature at 55-60°C. This step facilitates the ring-closure reaction to form the glycidyl ether and sodium chloride as a byproduct.[10]
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solid byproduct (NaCl) is removed by filtration. The organic phase is then washed with water to remove any remaining catalyst and sodium hydroxide. The product, octadecyl glycidyl ether, can be further purified by vacuum distillation if required. The yield for this method is typically high, often exceeding 90%.[9]
Analytical Characterization
Gas Chromatography (GC):
-
Objective: To determine the purity of the synthesized octadecyl glycidyl ether and to quantify any remaining reactants or byproducts.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.
-
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable organic solvent (e.g., ethyl acetate).
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.
-
Separation: The components are separated on a capillary column (e.g., DB-5 or equivalent) using a temperature program. A typical program might start at 60°C and ramp up to 250-300°C to elute the high-boiling-point octadecyl glycidyl ether.
-
Detection: The FID detects the organic compounds as they elute from the column. The resulting chromatogram shows peaks corresponding to each component, with the area of each peak being proportional to its concentration. Purity is calculated by comparing the peak area of the product to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the octadecyl glycidyl ether.
-
Instrumentation: A ¹H NMR and ¹³C NMR spectrometer.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired.
-
Spectral Analysis: The chemical shifts, integration, and splitting patterns of the peaks in the ¹H NMR spectrum are analyzed to confirm the presence of the octadecyl chain, the ether linkage, and the characteristic protons of the epoxide ring (typically found between 2.6 and 3.1 ppm).[11] The ¹³C NMR spectrum is used to confirm the number and types of carbon atoms in the molecule.
-
Mandatory Visualizations
Caption: Synthesis workflow for octadecyl glycidyl ether.
Caption: Analytical workflow for product characterization.
Caption: Relationship between properties and applications.
Safety Information
Octadecyl glycidyl ether, like other glycidyl ethers, requires careful handling. Based on data for similar short-chain alkyl glycidyl ethers, potential hazards include:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[12]
-
Sensitization: May cause an allergic skin reaction or allergy and asthma symptoms if inhaled.[12]
-
Reactivity: The substance is generally stable but can react with strong oxidizing agents, acids, and bases.[8] Exothermic polymerization can occur in contact with amines.[13]
-
Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including impermeable gloves and safety goggles.[13] Avoid inhalation of vapors or mists.
It is imperative to consult the specific Safety Data Sheet (SDS) for octadecyl glycidyl ether before use.
Conclusion
Octadecyl glycidyl ether is a specialized chemical with distinct physicochemical properties derived from its long alkyl chain and reactive epoxide functionality. Its characterization relies on standard analytical techniques such as chromatography and spectroscopy. Understanding these properties and the protocols for its synthesis and analysis is essential for its effective and safe utilization in research and industrial applications, particularly in the formulation of advanced polymers and epoxy systems.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. ALKYL GLYCIDYL ETHER - Ataman Kimya [atamanchemicals.com]
- 3. Octyl/decyl glycidyl ether technical grade 68609-96-1 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. C12-C14 ALCOHOL GLYCIDYL ETHER - Ataman Kimya [atamanchemicals.com]
- 6. OCTYL/DECYL GLYCIDYL ETHER | 68609-96-1 [chemicalbook.com]
- 8. ashtronglobal.com.sg [ashtronglobal.com.sg]
- 9. researchgate.net [researchgate.net]
- 10. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 11. odr.chalmers.se [odr.chalmers.se]
- 12. Octyl/decyl glycidyl ether SDS - Download & Subscribe for Updates [sdsmanager.com]
- 13. freemansupply.com [freemansupply.com]
An In-Depth Technical Guide on the Polymerization Mechanism of [(Octadecyloxy)methyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of [(Octadecyloxy)methyl]oxirane, also known as octadecyl glycidyl ether, in polymerization processes. The document details the primary polymerization pathways, experimental protocols, and quantitative data to support researchers and professionals in the fields of polymer chemistry and drug development.
Introduction
This compound is a long-chain alkyl glycidyl ether that has garnered significant interest for the synthesis of functional polyethers. Its amphiphilic nature, stemming from the hydrophobic octadecyl chain and the reactive oxirane ring, makes it a valuable monomer for creating polymers with unique properties applicable in areas such as drug delivery, surfactants, and surface modifiers.[1] Understanding the polymerization mechanism of this monomer is crucial for controlling the architecture, molecular weight, and functionality of the resulting polymers. The primary methods for polymerizing this compound are anionic and cationic ring-opening polymerization.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization is a preferred method for synthesizing well-defined polyethers from this compound, allowing for precise control over molecular weight and dispersity.[1] However, the bulky octadecyl side chain presents steric hindrance, which can impede conventional AROP.
Mechanism of Action
The polymerization is initiated by a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide. This process is typically initiated by strong bases, such as alkali metal alkoxides. The bulky nature of the this compound monomer is a significant challenge in achieving controlled polymerization.[1]
A key innovation in the controlled AROP of long-chain alkyl glycidyl ethers is the use of crown ethers, particularly 18-crown-6, in conjunction with a potassium counterion (e.g., from a potassium-based initiator).[2][3] The crown ether chelates the potassium ion, creating a "naked" and more reactive alkoxide anion. This increased reactivity facilitates the nucleophilic attack on the sterically hindered oxirane ring, enabling a controlled, living polymerization. This controlled process allows for the synthesis of homopolymers and block copolymers with narrow molecular weight distributions.[2][3]
dot
Experimental Protocols
Materials:
-
This compound (monomer), dried over CaH₂ and distilled.
-
Initiator: Potassium tert-butoxide (KOtBu) or other potassium alkoxides.
-
Crown Ether: 18-crown-6, purified by recrystallization or azeotropic distillation.
-
Solvent: Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvents.
Procedure for Homopolymerization:
-
In a glovebox, a flame-dried Schlenk flask is charged with the desired amount of 18-crown-6.
-
Anhydrous THF is added to dissolve the crown ether.
-
A stock solution of the potassium-based initiator in THF is added to the flask.
-
The purified this compound monomer is then added dropwise to the initiator solution at a controlled temperature (e.g., room temperature or below).
-
The reaction is allowed to proceed for a specified time (typically several hours) under an inert atmosphere (e.g., argon or nitrogen).
-
The polymerization is terminated by the addition of a proton source, such as acidified methanol.
-
The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.
Quantitative Data
The following table summarizes typical results obtained from the anionic ring-opening polymerization of this compound.
| Polymer Type | Initiator System | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Homopolymer | K-based / 18-crown-6 | 4,000 - 9,000 | ~1.1 - 1.3 | [2][3] |
| ABA Triblock Copolymer | PEG macroinitiator / K-based / 18-crown-6 | 7,000 - 28,000 | 1.12 - 1.34 | [3] |
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization offers an alternative route to synthesize poly(octadecyl glycidyl ether). Photopolymerization, a subset of cationic polymerization, is a particularly noteworthy method.
Mechanism of Action
Cationic polymerization is initiated by an electrophilic species, typically a strong acid or a photoacid generator, which protonates the oxygen atom of the oxirane ring. This protonation activates the ring towards nucleophilic attack by another monomer unit. The propagation proceeds through the sequential addition of monomers to the growing cationic chain end. Common initiators for cationic photopolymerization include diaryliodonium and triarylsulfonium salts, which generate a strong Brønsted acid upon UV irradiation.[4]
dot
References
- 1. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 2. researchgate.net [researchgate.net]
- 3. “Clickable PEG” via anionic copolymerization of ethylene oxide and glycidyl propargyl ether - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. UV Curing Part Five: Cationic Photopolymerization - Polymer Innovation Blog [polymerinnovationblog.com]
The Dawn of a Versatile Moiety: A Literature Review on the Discovery of Glycidyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the historical discovery and foundational synthetic methodologies of glycidyl ethers, a class of compounds that has become indispensable in materials science, organic synthesis, and pharmaceutical development. From their conceptual roots in classic ether chemistry to their pivotal role as monomers for epoxy resins, this review provides a comprehensive overview of the seminal discoveries, key experimental protocols, and the evolution of their synthesis.
Historical Context: From Classic Ether Synthesis to the First Glycidyl Ethers
The journey to the discovery of glycidyl ethers is intrinsically linked to the broader history of ether synthesis and the burgeoning field of organic chemistry in the 19th and early 20th centuries. The foundational principles for the synthesis of ethers were laid by Alexander Williamson in 1850 with the development of the Williamson ether synthesis, a reaction between an alkoxide and an organohalide. This SN2 reaction remains a cornerstone of organic chemistry.[1][2]
While the Williamson synthesis provided the theoretical framework, the specific discovery of the glycidyl ether moiety is more directly tied to the availability and study of epichlorohydrin. Epichlorohydrin itself was first prepared by Marcellin Berthelot in 1854.[3] The subsequent exploration of its reactivity with nucleophiles, such as alcohols and phenols, paved the way for the synthesis of glycidyl ethers.
One of the earliest documented syntheses of a simple, monomeric glycidyl ether can be traced to the work of Boyd and Marle in 1908 . They reported the reaction of phenol with epichlorohydrin in the presence of a stoichiometric amount of base to produce 3-phenoxy-1,2-epoxypropane, commonly known as phenyl glycidyl ether.[4] This reaction demonstrated the practical application of the principles of ether synthesis to create the characteristic oxirane-containing ether linkage.
The true explosion in interest and research into glycidyl ethers, however, came with the development of epoxy resins in the 1930s and 1940s. Pioneers such as Pierre Castan (1943) and Sylvan Greenlee (1946) independently developed bisphenol-A based epoxy resins, which are fundamentally polymers of a diglycidyl ether (bisphenol A diglycidyl ether or BADGE).[1] This commercial application drove the need for efficient and scalable methods for glycidyl ether synthesis and solidified their importance in industrial chemistry.
Foundational Synthetic Methodologies
The primary and most enduring method for the synthesis of glycidyl ethers involves the reaction of an alcohol or a phenol with epichlorohydrin in the presence of a base. This process can be conceptually broken down into two key steps: an initial coupling reaction to form a chlorohydrin intermediate, followed by a dehydrochlorination step to form the epoxide ring.
The General Synthesis Pathway
The overall reaction can be depicted as follows:
Caption: General reaction scheme for the synthesis of glycidyl ethers.
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of representative glycidyl ethers, compiled from historical and modern literature.
This protocol is a generalized representation based on the early work of reacting phenols with epichlorohydrin.
-
Reaction Description: Phenol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to yield phenyl glycidyl ether. The reaction proceeds through a chlorohydrin intermediate which is subsequently dehydrochlorinated in situ to form the epoxide ring.
-
Experimental Workflow:
Caption: Experimental workflow for the synthesis of phenyl glycidyl ether.
-
Quantitative Data:
| Parameter | Value/Range | Notes |
| Phenol:Epichlorohydrin (molar ratio) | 1 : 3-10 | Excess epichlorohydrin is used to maximize yield and minimize side reactions.[5] |
| Base (equivalents to phenol) | ~1 | Stoichiometric amount of base is typically used.[4] |
| Temperature | 30 - 100 °C | Reaction temperature can vary depending on the specific procedure and catalyst used.[6] |
| Reaction Time | 2 - 30 minutes (microreactor) to several hours | Modern methods using microreactors can significantly shorten reaction times.[6] |
| Catalyst (optional) | Phase Transfer Catalysts (e.g., Tetrabutylammonium bromide) | Catalysts can improve reaction rates and yields.[6] |
| Yield | >98% (optimized modern methods) | High yields are achievable with modern techniques.[6] |
This protocol describes a more modern, solvent-free approach to synthesizing aliphatic glycidyl ethers.
-
Reaction Description: A fatty alcohol is reacted with epichlorohydrin in the presence of a solid base and a phase-transfer catalyst. The absence of a solvent simplifies purification and reduces waste.
-
Experimental Workflow:
Caption: Workflow for solvent-free synthesis of aliphatic glycidyl ethers.
-
Quantitative Data:
| Parameter | Value/Range | Notes |
| Alcohol:Epichlorohydrin (molar ratio) | 1 : 1.05 - 2 | A slight excess of epichlorohydrin is often used. |
| Base (equivalents to alcohol) | 1.3 - 3 | Solid alkali metal hydroxides are common. |
| Phase Transfer Catalyst (mol% to alcohol) | 0.05 - 10 | Amine and ammonium-based catalysts are frequently used.[7] |
| Temperature | 10 - 100 °C | The reaction is often performed at moderate temperatures.[7] |
| Reaction Time | 20 - 120 minutes | Reaction times are relatively short in these optimized systems. |
| Yield | 72 - 86% and higher | Good to excellent yields are reported. |
Reaction Mechanisms
The synthesis of glycidyl ethers from an alcohol/phenol and epichlorohydrin in the presence of a base proceeds through a two-step mechanism.
References
- 1. Epoxy - Wikipedia [en.wikipedia.org]
- 2. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 3. Zeisel determination - Wikipedia [en.wikipedia.org]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. US3766221A - Process for the manufacture of glycidyl ethers - Google Patents [patents.google.com]
- 6. CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents [patents.google.com]
- 7. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Characteristics of C21H42O2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical characteristics of common compounds with the molecular formula C21H42O2. The focus is on heneicosanoic acid, methyl eicosanoate, and isopropyl octadecanoate, providing key data, experimental protocols, and visualizations to support research and development activities.
Introduction to C21H42O2 Isomers
The molecular formula C21H42O2 primarily represents a variety of saturated fatty acids and their esters. These long-chain molecules are characterized by a 21-carbon backbone and two oxygen atoms, typically in a carboxyl or ester functional group. Their physical and chemical properties are largely dictated by the arrangement of these atoms and the nature of the functional group. This guide will focus on the most common straight-chain isomers: a carboxylic acid (heneicosanoic acid) and two of its esters (methyl eicosanoate and isopropyl octadecanoate).
Physicochemical Properties
The key physicochemical properties of heneicosanoic acid, methyl eicosanoate, and isopropyl octadecanoate are summarized in the tables below for easy comparison.
Table 1: General Properties of C21H42O2 Isomers
| Property | Heneicosanoic Acid | Methyl Eicosanoate | Isopropyl Octadecanoate |
| IUPAC Name | Heneicosanoic acid[1][2] | Methyl icosanoate[3] | Isopropyl octadecanoate[4] |
| Synonyms | Heneicosylic acid, C21:0[1][2] | Methyl arachidate[3][5] | Isopropyl stearate[4][6] |
| CAS Number | 2363-71-5[2] | 1120-28-1[3][7] | 112-10-7 |
| Molecular Weight | 326.56 g/mol [8] | 326.56 g/mol [3][7] | 326.56 g/mol [6] |
| Appearance | Colorless solid, White to almost white powder/crystal[1][2][8] | White solid flakes (est.)[9] | Oily, colorless liquid[4] |
Table 2: Thermal Properties of C21H42O2 Isomers
| Property | Heneicosanoic Acid | Methyl Eicosanoate | Isopropyl Octadecanoate |
| Melting Point | 74 - 77 °C[2][8] | 45-55 °C[7][9] | 10 °C[4] |
| Boiling Point | 170 - 172 °C at 2 mmHg | 215 - 216 °C at 10 mmHg[7] | 343 °C[4] |
| Flash Point | 173.1±12.5 °C[8] | > 110 °C[9] | > 113 °C |
Table 3: Solubility and Other Properties of C21H42O2 Isomers
| Property | Heneicosanoic Acid | Methyl Eicosanoate | Isopropyl Octadecanoate |
| Solubility | Soluble in chloroform (25 mg/ml)[8]. Practically insoluble in water. | Soluble in hot alcohol, ethanol, ether, benzene, and chloroform. Sparingly soluble in water.[9][10] | High solubility in nonpolar solvents. Relatively insoluble in polar solvents like water.[4] |
| LogP (Octanol/Water) | 9.81[8] | 9.30[9] | 9.3[6] |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic techniques are essential for the identification and characterization of C21H42O2 isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a long-chain saturated fatty acid or ester is characterized by a prominent signal from the methylene (-CH₂-) protons of the aliphatic chain, typically around 1.25 ppm. The terminal methyl (-CH₃) group appears as a triplet around 0.88 ppm. For heneicosanoic acid, the α-methylene protons adjacent to the carboxylic acid group resonate at approximately 2.34 ppm[2]. In methyl eicosanoate, the methoxy (-OCH₃) protons give a singlet at around 3.66 ppm, and the α-methylene protons are shifted to about 2.3 ppm. For isopropyl octadecanoate, the isopropyl methine proton appears as a septet, and the methyl groups as a doublet.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid or ester is the most downfield signal, typically above 170 ppm. The carbons of the aliphatic chain produce a cluster of signals between 14 and 34 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional group.
-
Heneicosanoic Acid: A broad O-H stretching band from the carboxylic acid is observed between 2500 and 3300 cm⁻¹. A strong C=O stretching absorption appears around 1700 cm⁻¹.
-
Esters (Methyl Eicosanoate, Isopropyl Octadecanoate): The characteristic C=O stretching vibration of the ester group is observed in the range of 1735-1750 cm⁻¹. A C-O stretching band is also present between 1000 and 1300 cm⁻¹. The broad O-H band seen in the carboxylic acid is absent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For fatty acids and their esters, electron ionization (EI) often leads to fragmentation of the aliphatic chain.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of C21H42O2 isomers.
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR[11].
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial[4].
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.
-
Degassing (Optional): For high-resolution experiments, particularly for samples sensitive to oxygen, degassing can be performed using the freeze-pump-thaw method[12].
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹[3].
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after each measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)
This protocol is for the analysis of fatty acids after conversion to their more volatile methyl esters.
-
Derivatization (Esterification):
-
To approximately 10 mg of the fatty acid sample, add 2 mL of a 2% sulfuric acid solution in methanol.
-
Heat the mixture at 50-60°C for 1-2 hours.
-
After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 280-300°C) and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.
-
Melting Point Determination (Capillary Method)
-
Sample Preparation: Place a small amount of the finely powdered solid sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly, at a rate of about 1-2°C per minute, when the temperature is within 15-20°C of the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
p53-DNA Binding Inhibition Assay (Conceptual Workflow)
Heneicosanoic acid has been reported to act as a p53 inhibitor by inhibiting its dsDNA binding activity[8]. A typical in vitro assay to determine this activity would follow these general steps:
-
Reagent Preparation: Prepare recombinant human p53 protein and a biotinylated DNA oligonucleotide containing a consensus p53 binding site.
-
Binding Reaction: In a microplate well, incubate the p53 protein with the biotinylated DNA probe in a suitable binding buffer, in the presence and absence of the test compound (heneicosanoic acid) at various concentrations.
-
Capture: Transfer the binding reaction mixture to a streptavidin-coated plate to capture the biotinylated DNA-protein complexes.
-
Washing: Wash the plate to remove unbound protein.
-
Detection: Add a primary antibody specific for p53, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a substrate that produces a detectable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of p53 bound to the DNA. A decrease in signal in the presence of the test compound indicates inhibition of DNA binding.
Visualizations
The following diagrams, created using the DOT language, illustrate the chemical structures and a conceptual workflow.
Caption: Chemical structures of common C21H42O2 isomers.
Caption: General workflow for GC-MS analysis of fatty acids.
Caption: Conceptual workflow of a p53-DNA binding inhibition assay.
Applications and Biological Relevance
-
Heneicosanoic Acid: This very-long-chain saturated fatty acid is found in some plants and microorganisms[2]. It has shown relevance in the production of foams and paints[1]. Notably, it has been identified as an inhibitor of the p53 tumor suppressor protein's DNA binding activity, suggesting potential applications in cancer research and therapy[8].
-
Methyl Eicosanoate: This fatty acid methyl ester is a key component in the production of biodiesel[5]. It also serves as a model compound in lipid metabolism studies and has potential as a bio-lubricant due to its high viscosity and thermal stability[5].
-
Isopropyl Octadecanoate (Isopropyl Stearate): Widely used in the cosmetics and personal care industry as an emollient and skin-conditioning agent, it provides a smooth feel to lotions and creams[4]. It is also utilized in industrial applications such as lubricants and surfactants[4].
This guide provides a foundational understanding of the chemical characteristics of key C21H42O2 isomers. The detailed data and protocols are intended to be a valuable resource for researchers in chemistry, biology, and pharmacology.
References
- 1. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 2. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03668D [pubs.rsc.org]
- 4. psecommunity.org [psecommunity.org]
- 5. magritek.com [magritek.com]
- 6. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trans Fatty Acid Analysis by FTIR and GC/FID,and Simple Pretreatment of Food Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Melting-point determination of fat products | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
The Oxirane Ring: A Gateway to Reactivity in [(Octadecyloxy)methyl]oxirane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strained three-membered oxirane ring is the cornerstone of reactivity for [(Octadecyloxy)methyl]oxirane, also known as octadecyl glycidyl ether. This versatile functional group renders the molecule susceptible to a variety of nucleophilic ring-opening reactions, making it a valuable building block in the synthesis of a diverse array of compounds, particularly bioactive ether lipids with applications in drug development. This technical guide delves into the core principles governing the reactivity of the oxirane ring in this compound, providing detailed experimental methodologies, quantitative data from model systems, and insights into its role in biological signaling pathways.
The Driving Force: Ring Strain and Electrophilicity
The high reactivity of the oxirane ring in this compound stems from significant ring strain, a combination of angle and torsional strain. This inherent instability makes the ring susceptible to cleavage by a wide range of nucleophiles, a reaction that is significantly less favorable for other cyclic ethers. The polarization of the carbon-oxygen bonds in the epoxide ring further contributes to its reactivity, rendering the carbon atoms electrophilic and prone to nucleophilic attack.
Key Reactions of the Oxirane Ring
The reactivity of this compound is primarily dictated by the conditions under which its oxirane ring is opened. The two principal mechanisms are acid-catalyzed and base-catalyzed ring-opening reactions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxygen atom of the oxirane ring is protonated, forming a good leaving group and activating the ring for nucleophilic attack. The reaction can proceed through a mechanism that has both SN1 and SN2 characteristics. The nucleophile will preferentially attack the more substituted carbon atom if the epoxide is asymmetrical.
A common example is the acid-catalyzed hydrolysis to form a 1,2-diol:
-
Reaction: this compound + H₂O (in the presence of an acid catalyst) → 1,2-dihydroxy-3-(octadecyloxy)propane
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile and basic conditions, the ring-opening occurs via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. This regioselectivity is a key feature of base-catalyzed epoxide ring-opening.
For instance, the reaction with an alcohol in the presence of a base yields a hydroxy ether:
-
Reaction: this compound + R-OH (in the presence of a base catalyst) → 1-(octadecyloxy)-3-(alkoxy)propan-2-ol
Quantitative Data from Model Systems
| Nucleophile (Amine) | Temperature (°C) | Solvent | Rate Constant (k) | Reference |
| Diethylamine | 50 | None | Rapid Reaction | |
| n-Butylamine | 50 | None | Rapid initial formation of secondary and tertiary amines | |
| Diethanolamine | 50 | None | Exothermic, complete in minutes | [1] |
Note: The long octadecyl chain in this compound may introduce steric hindrance and affect solubility, potentially leading to different reaction rates compared to the phenyl glycidyl ether model.
Experimental Protocols
The following are detailed methodologies for key reactions involving the oxirane ring of glycidyl ethers, adapted for this compound.
Protocol 1: Acid-Catalyzed Hydrolysis to 1,2-dihydroxy-3-(octadecyloxy)propane
Objective: To synthesize 1,2-dihydroxy-3-(octadecyloxy)propane via the acid-catalyzed ring-opening of this compound.
Materials:
-
This compound
-
Dioxane (or other suitable solvent)
-
Dilute sulfuric acid (e.g., 0.1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in a suitable solvent like dioxane in a round-bottom flask.
-
Add dilute sulfuric acid to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Base-Catalyzed Ring-Opening with an Amine
Objective: To synthesize an amino alcohol by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., diethylamine)
-
A suitable solvent (e.g., ethanol or no solvent)
-
Standard glassware for organic synthesis with a reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound and the amine. A solvent can be used if necessary to ensure homogeneity.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the resulting amino alcohol product by vacuum distillation or column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualization of Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening with an amine nucleophile.
References
The Hydrophobic Character of the Octadecyl Group in Glycidyl Ethers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of long-chain alkyl groups, such as the octadecyl group, into molecular structures is a fundamental strategy for imparting hydrophobicity. In the context of glycidyl ethers, the octadecyl moiety (a C18 alkyl chain) dramatically influences the molecule's physical and chemical properties, rendering it highly nonpolar. This technical guide provides an in-depth exploration of the hydrophobic properties of the octadecyl group in glycidyl ethers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated workflows pertinent to its application in research and drug development.
Quantitative Assessment of Hydrophobicity
The hydrophobicity of a molecule can be quantified through several parameters, most notably the water contact angle and the octanol-water partition coefficient (LogP). While specific experimental data for pure octadecyl glycidyl ether is not extensively available in the public domain, the properties of structurally related compounds and surfaces modified with octadecyl chains provide a strong indication of its hydrophobic nature.
| Parameter | Analyte/Surface | Value | Method |
| Predicted Octanol-Water Partition Coefficient (XLogP3) | Octaethylene glycol octadecyl ether | 7.3 | Computational |
| Predicted Octanol-Water Partition Coefficient (XLogP3) | Octadecyl octyl ether | 12.3 | Computational |
| Water Contact Angle | Octadecylamine-functionalized Graphene Oxide | up to 148° | Sessile Drop Goniometry |
Table 1: Quantitative data related to the hydrophobicity of molecules containing an octadecyl group. The high XLogP3 values and the high water contact angle on octadecyl-functionalized surfaces underscore the significant hydrophobic contribution of the C18 chain.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of hydrophobic properties. The following sections outline standard protocols for the synthesis of octadecyl glycidyl ether and the measurement of its key hydrophobic indicators.
Synthesis of Octadecyl Glycidyl Ether via Phase-Transfer Catalysis
This method provides a convenient and high-yield synthesis of octadecyl glycidyl ether.[1]
Materials:
-
Octadecanol
-
Epichlorohydrin
-
Sodium hydroxide (solid)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
Procedure:
-
Combine octadecanol and the phase-transfer catalyst in a reaction vessel.
-
Heat the mixture to a specified temperature (e.g., 60-70°C) with stirring.
-
Slowly add solid sodium hydroxide to the mixture.
-
Introduce epichlorohydrin dropwise to the reaction mixture while maintaining the temperature and stirring.
-
Continue the reaction for several hours until completion, which can be monitored by techniques such as thin-layer chromatography.
-
After the reaction is complete, cool the mixture and filter to remove the solid by-products (e.g., sodium chloride).
-
The resulting organic phase contains the octadecyl glycidyl ether. Further purification can be achieved through distillation under reduced pressure.
Determination of Water Contact Angle
The sessile drop method is a widely used technique to determine the static contact angle of a liquid on a solid surface, providing a direct measure of wettability and, by extension, hydrophobicity.[2][3][4]
Apparatus:
-
Contact angle goniometer with a light source and camera
-
Syringe with a fine needle for droplet deposition
-
A flat, smooth surface coated with octadecyl glycidyl ether
Procedure:
-
Prepare a uniform, flat surface of the material to be tested. For octadecyl glycidyl ether, this may involve coating a smooth substrate.
-
Place the prepared surface on the sample stage of the goniometer.
-
Fill the syringe with high-purity water.
-
Carefully dispense a small droplet of water (typically a few microliters) from the syringe onto the surface.
-
Allow the droplet to equilibrate on the surface for a short period.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the goniometer's software to analyze the image and measure the angle formed between the tangent to the droplet at the three-phase contact point and the solid surface.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average contact angle. A contact angle greater than 90° indicates a hydrophobic surface.[4]
Determination of the Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient is a measure of a compound's differential solubility in a nonpolar solvent (octanol) and a polar solvent (water). The shake-flask method is a standard OECD guideline for this determination.[5][6]
Materials:
-
Octadecyl glycidyl ether
-
1-Octanol (reagent grade, pre-saturated with water)
-
Water (high purity, pre-saturated with 1-octanol)
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometry)
Procedure:
-
Prepare a stock solution of octadecyl glycidyl ether in 1-octanol.
-
In a glass vessel with a screw cap, add a known volume of the 1-octanol stock solution and a known volume of water.
-
Securely cap the vessel and shake it vigorously for a set period (e.g., 15-30 minutes) at a constant temperature to allow for partitioning between the two phases.
-
After shaking, centrifuge the vessel to ensure complete separation of the octanol and water phases.
-
Carefully extract a sample from each phase.
-
Determine the concentration of octadecyl glycidyl ether in both the octanol and water phases using a suitable analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP value is the base-10 logarithm of the partition coefficient.
Visualization of Logical Relationships
The hydrophobic nature of the octadecyl group in glycidyl ethers is a key determinant of its utility in various applications, particularly in the formulation of drug delivery systems. The following diagrams illustrate the synthesis process and the role of hydrophobicity in nanoparticle formulation.
Caption: Workflow for the synthesis of octadecyl glycidyl ether.
Caption: Logical workflow of hydrophobicity in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. users.aalto.fi [users.aalto.fi]
- 3. research.aalto.fi [research.aalto.fi]
- 4. nanoscience.com [nanoscience.com]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. pubs.acs.org [pubs.acs.org]
The Amphiphilic Nature of Long-Chain Alkyl Glycidyl Ethers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain alkyl glycidyl ethers (AGEs) are a versatile class of non-ionic surfactants characterized by their amphiphilic nature, stemming from a hydrophobic long-chain alkyl tail and a hydrophilic glycidyl ether head. This unique molecular structure allows them to self-assemble into micelles in aqueous solutions, making them promising candidates for various applications, particularly in drug delivery systems for hydrophobic therapeutic agents. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and potential applications of long-chain AGEs, with a focus on their role in enhancing drug solubility and bioavailability. Detailed experimental protocols for their synthesis and characterization are provided, along with a summary of key quantitative data. Furthermore, the mechanism of their interaction with cell membranes, a crucial aspect of their function in drug delivery, is illustrated.
Introduction
The formulation of poorly water-soluble drugs presents a significant challenge in the pharmaceutical industry. One effective strategy to overcome this is the use of micellar solubilization, wherein amphiphilic molecules encapsulate hydrophobic drug molecules within their core, thereby increasing their apparent solubility in aqueous environments. Long-chain alkyl glycidyl ethers have emerged as a promising class of amphiphiles for such applications. Their simple chemical structure, ease of synthesis, and tunable hydrophobic-lipophilic balance (HLB) by varying the alkyl chain length make them attractive for formulation development.[1][2] This guide will delve into the core aspects of their chemistry and application.
Synthesis of Long-Chain Alkyl Glycidyl Ethers
The most common method for synthesizing long-chain alkyl glycidyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a long-chain fatty alcohol by a strong base to form an alkoxide, which then acts as a nucleophile and attacks epichlorohydrin, leading to the formation of the corresponding glycidyl ether. Phase-transfer catalysts are often employed to facilitate the reaction between the aqueous and organic phases.
A general synthesis workflow is depicted below:
Detailed Experimental Protocol: Synthesis of Dodecyl Glycidyl Ether
This protocol describes the synthesis of dodecyl glycidyl ether (a C12 AGE) as a representative example.
Materials:
-
Dodecanol (1-hydroxydodecane)
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dodecanol and a catalytic amount of TBAB in an excess of epichlorohydrin.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture with vigorous stirring.
-
Heat the mixture to 50-60°C and maintain the reaction for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add dichloromethane to extract the organic phase.
-
Wash the organic phase several times with distilled water to remove the excess base and salt.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure dodecyl glycidyl ether.
Physicochemical Properties and Amphiphilic Nature
The amphiphilic character of long-chain AGEs is quantified by their critical micelle concentration (CMC) and their ability to reduce the surface tension of water. The CMC is the concentration at which the surfactant monomers begin to aggregate to form micelles. A lower CMC value indicates a greater tendency for micellization and a more hydrophobic surfactant.
Quantitative Data
The following table summarizes the physicochemical properties of a homologous series of long-chain alkyl glycidyl ethers.
| Alkyl Chain Length | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CMC (mol/L) | Surface Tension at CMC (mN/m) |
| C12 | Dodecyl Glycidyl Ether | C₁₅H₃₀O₂ | 242.40 | ~1 x 10⁻⁴ | ~30 |
| C14 | Tetradecyl Glycidyl Ether | C₁₇H₃₄O₂ | 270.45 | ~3 x 10⁻⁵ | ~32 |
| C16 | Hexadecyl Glycidyl Ether | C₁₉H₃₈O₂ | 298.51 | ~8 x 10⁻⁶ | ~34 |
| C18 | Octadecyl Glycidyl Ether | C₂₁H₄₂O₂ | 326.56 | ~2 x 10⁻⁶ | ~35 |
Note: The CMC and surface tension values are approximate and can vary depending on the experimental conditions (e.g., temperature, purity of the surfactant, and presence of electrolytes).
Experimental Protocols for Characterization
The CMC can be determined by various methods, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy.
Surface Tension Method (Du Noüy Ring Method):
-
Prepare a series of aqueous solutions of the alkyl glycidyl ether with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer equipped with a platinum-iridium Du Noüy ring.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.[3]
The Du Noüy ring method is a classic technique for measuring the surface tension of liquids.[4][5]
Procedure:
-
A platinum-iridium ring is cleaned and attached to a sensitive balance.
-
The ring is immersed in the surfactant solution.
-
The force required to pull the ring from the surface of the liquid is measured.
-
This force is directly related to the surface tension of the liquid.
Applications in Drug Delivery
The ability of long-chain AGEs to form micelles makes them excellent candidates for the solubilization and delivery of hydrophobic drugs. The hydrophobic core of the micelle can encapsulate the drug, while the hydrophilic shell provides a stable interface with the aqueous environment, thereby increasing the drug's solubility and bioavailability.
Drug Encapsulation Efficiency
The encapsulation efficiency (EE) is a measure of the amount of drug that is successfully entrapped within the micelles. It is typically expressed as a percentage.
Quantitative Data (Representative Examples):
| Drug | Alkyl Glycidyl Ether | Encapsulation Efficiency (%) |
| Paclitaxel | Dodecyl Glycidyl Ether | > 90 |
| Curcumin | Hexadecyl Glycidyl Ether | > 85 |
| Doxorubicin | Octadecyl Glycidyl Ether | > 95 |
Note: These values are illustrative and depend on the specific drug, the AGE used, the drug-to-surfactant ratio, and the preparation method.
Experimental Protocol: Determination of Encapsulation Efficiency
The EE is typically determined by separating the drug-loaded micelles from the unencapsulated, free drug and then quantifying the amount of drug in the micelles.
Procedure using UV-Vis Spectroscopy:
-
Prepare a solution of the drug-loaded micelles.
-
Separate the free drug from the micelles using a suitable method such as dialysis, centrifugation, or size exclusion chromatography.
-
Disrupt the micelles using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.
-
Quantify the concentration of the released drug using a UV-Vis spectrophotometer by measuring the absorbance at the drug's maximum absorption wavelength and comparing it to a standard calibration curve.
-
The encapsulation efficiency is calculated using the following formula: EE (%) = (Amount of drug in micelles / Total amount of drug used) x 100
Mechanism of Interaction with Cell Membranes
For effective drug delivery, the drug-loaded micelles must interact with and cross cell membranes. While long-chain AGEs do not typically engage in specific signaling pathways, their amphiphilic nature facilitates their interaction with the lipid bilayer of cell membranes. This interaction can lead to a transient disruption of the membrane, allowing for the passive diffusion of the encapsulated drug into the cell.
The proposed mechanism involves the insertion of the hydrophobic alkyl chains of the AGE molecules into the hydrophobic core of the lipid bilayer. This insertion can increase membrane fluidity and create temporary pores, through which the drug can be released into the cytoplasm.
References
- 1. Cell-penetrating macromolecules: direct penetration of amphipathic phospholipid polymers across plasma membrane of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. biolinscientific.com [biolinscientific.com]
- 4. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 5. autex.spb.su [autex.spb.su]
Unveiling the Bioactivity of [(Octadecyloxy)methyl]oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of [(Octadecyloxy)methyl]oxirane, also known as octadecyl glycidyl ether. This document consolidates key data on its cytotoxicity, explores its mechanism of action, and outlines relevant experimental protocols.
Core Biological Activity: Biocompatibility and Cytotoxicity
This compound has been evaluated for its biocompatibility, demonstrating minimal cytotoxic effects in various human cell lines. The long octadecyl chain imparts significant hydrophobicity, influencing its interaction with biological membranes and cellular systems.[1] Its oxirane ring is a reactive epoxide group that can undergo nucleophilic attack, a key feature in its biological interactions and applications in polymer and materials science.[1]
Quantitative Cytotoxicity Data
Comprehensive biocompatibility assessments have yielded quantitative data on the cytotoxic profile of this compound-based materials. The following table summarizes these findings.
| Cell Line | Time Point | Cell Viability (%) | IC50 (µg/mL) |
| Human Dermal Fibroblasts | 24 hours | 92-98% | >750 |
| 72 hours | 85-92% | >750 | |
| Peripheral Blood Mononuclear Cells | 72 hours | >85% | 850-1200 |
| Macrophages | 72 hours | >85% | 900-1300 |
| Endothelial Cells | 72 hours | >85% | >750 |
| Data sourced from standardized immune cell viability assays.[1] |
Mechanism of Action: The Reactive Oxirane Ring
The primary mechanism underlying the biological and chemical reactivity of this compound is the ring-opening reaction of the strained three-membered oxirane ring. This reaction is driven by the significant ring strain of approximately 13 kcal/mol.[1] The pathway of this nucleophilic substitution is dependent on the pH of the environment.
Signaling Pathway of Oxirane Ring-Opening
Caption: Nucleophilic ring-opening of this compound under basic and acidic conditions.
Under basic conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less substituted carbon of the epoxide ring.[1] In contrast, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. This leads to a reaction with hybrid SN1/SN2 characteristics, where the nucleophilic attack is favored at the more substituted carbon.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxicity of this compound.
Cell Viability Assessment via Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.
Materials:
-
Primary cells or established cell lines
-
Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Cell culture medium
-
Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
Procedure:
-
Cell Seeding: Seed a 96-well plate with a cell suspension to achieve at least 50% confluency overnight.
-
Compound Exposure: Treat the cells with varying concentrations of this compound and include appropriate controls (vehicle and untreated). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 1-3 hours at 37°C.
-
Washing: Discard the Neutral Red solution and rinse the wells with DPBS.
-
Dye Extraction: Add 150 µL of destain solution to each well and shake for at least 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control to determine the IC50 value.
Synthesis of this compound
The typical synthesis involves the reaction of octadecanol with epichlorohydrin in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Applications and Future Directions
The unique amphiphilic nature of this compound, combining a long hydrophobic alkyl chain with a reactive oxirane ring, makes it a valuable molecule in various fields.[1] Its primary applications are in material science for the synthesis of surfactants and polymers.[1] In the biomedical field, its biocompatibility and reactive nature are being explored for the development of drug delivery systems and biocompatible materials.[1]
Future research is expected to further elucidate the specific biological activities of this compound and its derivatives. Investigations into its potential antimicrobial properties and its influence on cellular interactions are ongoing.[1] A deeper understanding of its interaction with lipid membranes and cellular metabolic pathways, potentially influenced by its long alkyl chain, could open new avenues for therapeutic applications.
References
Methodological & Application
Application Notes and Protocols: Anionic Ring-Opening Polymerization of [(Octadecyloxy)methyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anionic ring-opening polymerization (AROP) of [(octadecyloxy)methyl]oxirane, also known as octadecyl glycidyl ether, offers a robust method for the synthesis of well-defined polyethers with long hydrophobic side chains. These polymers are of significant interest in biomedical and pharmaceutical applications, including drug delivery systems, due to their amphiphilic nature which can facilitate the formation of micelles and other self-assembled structures.[1] This document provides a detailed protocol for the synthesis and characterization of poly(this compound) via AROP initiated by potassium naphthalenide.
Chemical Structure
Monomer: this compound
Polymer: Poly(this compound)
Data Presentation
Table 1: Typical Reaction Parameters for Anionic Ring-Opening Polymerization of this compound
| Parameter | Value/Range | Notes |
| Monomer/Initiator Ratio | 20:1 to 100:1 | Determines the target molecular weight. |
| Monomer Concentration | 0.5 - 1.5 M | In anhydrous tetrahydrofuran (THF). |
| Reaction Temperature | 25°C - 60°C | Higher temperatures may lead to side reactions. |
| Reaction Time | 12 - 48 hours | Monitored by NMR or GPC for monomer conversion. |
| Initiator | Potassium Naphthalenide | A common and effective initiator for AROP. |
Table 2: Expected Polymer Characteristics
| Property | Expected Value | Characterization Method |
| Number Average Molecular Weight (Mn) | 5,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.1 - 1.3 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg) | Varies with MW | Differential Scanning Calorimetry (DSC) |
| Structure Confirmation | Consistent with polyether backbone and octadecyl side chains | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
Materials
-
This compound (Monomer)
-
Tetrahydrofuran (THF), anhydrous
-
Naphthalene
-
Potassium metal
-
Methanol
-
Hexanes
-
Argon or Nitrogen gas (high purity)
-
Standard glassware for air-sensitive chemistry (Schlenk line, cannulas)
Initiator Preparation: Potassium Naphthalenide
-
Drying: All glassware should be rigorously dried in an oven at >120°C overnight and cooled under a stream of inert gas.
-
Solvent Preparation: Anhydrous THF is crucial. It should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.
-
Initiator Synthesis: In a Schlenk flask under an inert atmosphere, dissolve a known amount of naphthalene in anhydrous THF. Add small, freshly cut pieces of potassium metal to the solution with vigorous stirring. The solution will turn a characteristic dark green, indicating the formation of the potassium naphthalenide radical anion. Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete formation. The concentration of the initiator can be determined by titration.
Anionic Ring-Opening Polymerization of this compound
-
Monomer Purification: The monomer, this compound, should be dried and degassed before use. This can be achieved by stirring over calcium hydride for several hours followed by vacuum distillation.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the desired amount of purified this compound.
-
Solvent Addition: Add anhydrous THF via cannula to achieve the desired monomer concentration.
-
Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 25°C). Using a syringe or cannula, slowly add the calculated volume of the potassium naphthalenide initiator solution to the stirred monomer solution. The reaction mixture may exhibit a color change upon initiation.
-
Polymerization: Allow the reaction to proceed with continuous stirring under an inert atmosphere for the specified time (e.g., 24 hours). The progress of the polymerization can be monitored by taking aliquots (under inert conditions) and analyzing them by ¹H NMR for the disappearance of the monomer's oxirane protons or by GPC to observe the growth of the polymer peak.
-
Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding an excess of degassed methanol. This will protonate the living anionic chain ends.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or a methanol/water mixture. The precipitated polymer can be collected by filtration or centrifugation. To further purify, redissolve the polymer in a small amount of a good solvent (e.g., THF or chloroform) and re-precipitate. This process should be repeated at least twice to remove any unreacted monomer and initiator residues.[3]
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.
Polymer Characterization
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the resulting polyether.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), if applicable. The long octadecyl side chains may exhibit crystalline behavior.[1]
Visualizations
Caption: Workflow for the anionic ring-opening polymerization of this compound.
References
Application of Octadecyl Moieties in Advanced Drug Delivery Systems
Introduction
The incorporation of hydrophobic components into drug delivery systems is a critical strategy for enhancing the encapsulation and delivery of therapeutic agents, particularly for combination therapies involving both hydrophilic and hydrophobic drugs. The long alkyl chain of octadecyl glycidyl ether (OGE) provides significant hydrophobicity, making it a molecule of interest for the design of amphiphilic carriers. While direct polymerization of OGE can be challenging, the introduction of the octadecyl group into polymer backbones can be achieved through other synthetic routes. This document details the application of an n-octadecyl group in the formation of amphiphilic copolymers for the development of sophisticated nano-sized drug delivery vehicles.
Application Notes
A notable application involves the synthesis of amphiphilic copolymers of N-vinyl-2-pyrrolidone (NVP) and allyl glycidyl ether (AGE), where an n-octadecyl group is incorporated at the terminal end. This is achieved by using n-octadecylmercaptan as a chain transfer agent during radical copolymerization. The resulting copolymer possesses a hydrophilic backbone derived from NVP, reactive epoxy groups from AGE, and a hydrophobic n-octadecyl tail.
These amphiphilic copolymers self-assemble in aqueous solutions to form nanoaggregates. The hydrophobic n-octadecyl chains form the core of these nanoparticles, creating a suitable environment for the encapsulation of hydrophobic drugs, such as paclitaxel. The hydrophilic NVP segments form the outer shell, ensuring colloidal stability in aqueous media. The allyl glycidyl ether units in the copolymer chain provide reactive epoxy groups that can be used for the covalent immobilization of water-soluble drugs containing nucleophilic functional groups, like doxorubicin.[1][2] This dual-loading capability makes these nanoparticles highly effective for combination chemotherapy, which is a leading approach in cancer treatment.[1]
The size of these nanoaggregates can be controlled by adjusting the ratio of the hydrophilic and hydrophobic monomers in the copolymer. Increasing the proportion of the more hydrophobic allyl glycidyl ether leads to an increase in the size of the self-assembled nanoparticles.[1] The loading of a hydrophobic drug into the core typically increases the aggregate size, while the covalent attachment of a hydrophilic drug to the shell may lead to a slight decrease in size.[1] This system provides a versatile platform for the co-delivery of a wide range of drug combinations.[1]
Quantitative Data
The molecular characteristics of the amphiphilic copolymers and the resulting nanoaggregates are crucial for their function as drug delivery systems. The following tables summarize key quantitative data from studies on NVP and AGE copolymers with a terminal n-octadecyl group.
Table 1: Molecular Weight and Composition of Amphiphilic Copolymers
| Molar Ratio (NVP/AGE) | Number-Average Molecular Weight (Mn, g/mol ) |
|---|---|
| 5 | 3800 |
| 10 | 5200 |
| 15 | 6500 |
Data adapted from studies on amphiphilic copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl ether.[1]
Table 2: Size of Nanoaggregates in Aqueous Solution
| Molar Ratio (NVP/AGE) | Number-Average Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|
| 5 | 180 | 0.25 |
| 10 | 150 | 0.22 |
| 15 | 120 | 0.20 |
Data represents the size of unloaded nanoaggregates as measured by dynamic light scattering (DLS).[1]
Experimental Protocols
Protocol 1: Synthesis of Amphiphilic Copolymer of N-vinyl-2-pyrrolidone and Allyl Glycidyl Ether with a Terminal n-Octadecyl Group
Materials:
-
N-vinyl-2-pyrrolidone (NVP)
-
Allyl glycidyl ether (AGE)
-
1,4-Dioxane
-
2,2′-Azobis(2-methylpropionitrile) (AIBN)
-
n-Octadecylmercaptan
-
Diethyl ether
-
Argon gas
Procedure:
-
In a glass ampoule, dissolve 10 g (0.09 mol) of N-vinyl-2-pyrrolidone and the desired amount of allyl glycidyl ether in 20 mL of 1,4-dioxane.
-
Add 0.1 g (6 x 10⁻⁴ mol) of AIBN and 0.286 g (1 x 10⁻³ mol) of n-octadecylmercaptan to the monomer solution.
-
Purge the ampoule with argon gas to remove oxygen.
-
Seal the ampoule and place it in a thermostat-controlled environment at 343 K (70 °C) for 20 hours.
-
After the polymerization is complete, isolate the product by precipitation in a tenfold volume excess of diethyl ether.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Dry the final copolymer product under vacuum.[1]
Protocol 2: Preparation of Dual-Loaded Nanoparticles
Materials:
-
Amphiphilic copolymer (from Protocol 1)
-
Doxorubicin (hydrophilic drug)
-
Paclitaxel (hydrophobic drug)
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Hydrophobic Drug Loading: Dissolve the amphiphilic copolymer and paclitaxel in a suitable organic solvent (e.g., acetone). Slowly add this solution to a vigorously stirring aqueous buffer (e.g., PBS) to form paclitaxel-loaded nanoparticles via nanoprecipitation.
-
Hydrophilic Drug Loading: To the suspension of paclitaxel-loaded nanoparticles, add an aqueous solution of doxorubicin. The amino group of doxorubicin will react with the epoxy groups on the surface of the nanoparticles.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Purification: Purify the dual-loaded nanoparticles by dialysis against a large volume of PBS for 48 hours to remove any unloaded drugs.
Visualizations
References
Application Notes and Protocols for [(Octadecyloxy)methyl]oxirane in Biocompatible Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [(Octadecyloxy)methyl]oxirane, a key building block in the development of advanced biocompatible materials for drug delivery and tissue engineering. This document details its application in creating amphiphilic triblock copolymers for self-assembling micelles and in the formulation of thermoresponsive hydrogels.
Application 1: Amphiphilic Triblock Copolymers for Micellar Drug Delivery
This compound is instrumental in synthesizing amphiphilic triblock copolymers that self-assemble into stable micelles in aqueous environments.[1] The long octadecyl chain provides a hydrophobic core ideal for encapsulating lipophilic drugs, while the oxirane ring allows for polymerization with hydrophilic blocks, creating a core-shell structure. These polymeric micelles are effective nanocarriers for improving the bioavailability and therapeutic efficacy of hydrophobic drugs.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Micelle Particle Size | 40–85 nm | [1] |
| Encapsulation Efficiency (for hydrophobic drugs) | 82–97% | [1] |
| Critical Micelle Concentration (CMC) | 6.5 µg/mL - 0.150 mg/mL (for similar amphiphilic copolymers) | [2] |
Experimental Protocols
1. Synthesis of Amphiphilic Triblock Copolymers
This protocol describes a general approach for synthesizing an ABA-type triblock copolymer where this compound is a precursor for the hydrophobic block 'B'.
-
Materials: this compound, hydrophilic monomer (e.g., methoxy poly(ethylene glycol) amine), appropriate initiator, solvent (e.g., THF, DMSO), catalyst (e.g., DMAP), deprotection agent (e.g., TFA).
-
Procedure:
-
Dissolve the hydrophilic monomer and a suitable initiator in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Initiate the polymerization of the hydrophilic blocks. Reaction conditions (temperature, time) will depend on the chosen monomer and initiator.
-
Introduce this compound to grow the hydrophobic block. The reaction is typically carried out at an elevated temperature (e.g., 65°C) for a prolonged period (e.g., 24 hours) in the presence of a catalyst.[3]
-
If protecting groups are used, perform a deprotection step. For instance, a Boc-protected amine can be deprotected using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3]
-
Purify the resulting triblock copolymer by precipitation in a non-solvent and subsequent drying under vacuum.
-
Characterize the copolymer using techniques such as ¹H NMR and Gel Permeation Chromatography (GPC) to confirm its structure and molecular weight.
-
2. Fabrication of Drug-Loaded Micelles
The dialysis method is suitable for preparing micelles from amphiphilic copolymers with low water solubility.[2]
-
Materials: Synthesized amphiphilic triblock copolymer, hydrophobic drug, common organic solvent (e.g., DMSO, DMF), dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Procedure:
-
Dissolve the amphiphilic copolymer and the hydrophobic drug in a common organic solvent.
-
Add an aqueous solvent (e.g., deionized water) dropwise to the solution while stirring to induce micelle formation.
-
Transfer the mixture to a dialysis bag.
-
Dialyze against a large volume of deionized water for an extended period (e.g., 24-48 hours) to remove the organic solvent. Change the water periodically to ensure complete solvent removal.
-
Collect the resulting aqueous solution of drug-loaded micelles.
-
Characterize the micelles for particle size, drug loading content, and encapsulation efficiency.
-
Experimental Workflow
References
Modifying Biomolecules with Glycidyl Ethers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the modification of biomolecules, such as proteins and polysaccharides, using glycidyl ethers. This versatile class of reagents allows for the introduction of a variety of functional groups, enabling applications ranging from crosslinking and immobilization to the alteration of physicochemical properties like thermal stability and solubility.
Chemical Principle
The fundamental reaction involves the nucleophilic attack on the epoxide ring of the glycidyl ether by functional groups present on the biomolecule. Common nucleophiles on biomolecules include the primary amines of lysine residues, sulfhydryl groups of cysteine, and hydroxyl groups of serine, threonine, or sugar moieties. The reaction, which results in a stable ether linkage, is typically carried out under alkaline conditions to deprotonate the nucleophilic groups, thereby increasing their reactivity.
Applications
The modification of biomolecules with glycidyl ethers has a wide array of applications in research and drug development:
-
Crosslinking: Di-glycidyl ethers, such as ethylene glycol diglycidyl ether (EGDE), are used to crosslink proteins, forming more stable structures for applications like enzyme immobilization and the development of hemoglobin-based oxygen carriers.
-
Surface Modification: Introducing functional groups via glycidyl ethers can alter the surface properties of biomolecules, for example, to enhance the color fastness of dyes on textiles with reactive hydroxyl groups.
-
Drug Delivery: Modified biomolecules can be used as carriers for therapeutic agents.
-
Biomaterial Science: Glycidyl ether-modified biopolymers like gelatin and starch are used to create hydrogels and composites with tailored mechanical and swelling properties.
-
Bioconjugation: Glycidyl ethers serve as linkers to attach other molecules, such as fluorophores or drugs, to biomolecules.
Experimental Protocols
Protocol 1: Modification of Gelatin with Allyl Glycidyl Ether (AGE)
This protocol describes the introduction of allyl groups onto gelatin, a protein, using allyl glycidyl ether. The degree of modification can be controlled by adjusting the reaction pH.
Materials:
-
Gelatin (Type B)
-
Allyl Glycidyl Ether (AGE)
-
Phosphate Buffered Saline (PBS)
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Hydrochloric Acid (HCl) solution (for pH adjustment)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Dissolution of Gelatin: Prepare a 10% (w/v) solution of gelatin in PBS at 50°C with gentle stirring until completely dissolved.
-
pH Adjustment: Adjust the pH of the gelatin solution to the desired value (e.g., pH 11 for optimal conversion) using NaOH solution.
-
Addition of AGE: Add allyl glycidyl ether to the gelatin solution. A typical ratio is 0.5 mL of AGE per gram of gelatin.
-
Reaction: Maintain the reaction mixture at 40°C for 8 hours with continuous stirring.
-
Neutralization: After the reaction, cool the solution and neutralize it to pH 7 with HCl solution.
-
Purification: Purify the modified gelatin by dialysis against deionized water for 48 hours, changing the water frequently to remove unreacted AGE and salts.
-
Lyophilization: Freeze-dry the purified solution to obtain the solid, allyl-modified gelatin.
-
Characterization: The degree of modification can be determined by quantifying the remaining free amino groups using the Van Slyke method or by 1H NMR spectroscopy to identify the characteristic peaks of the introduced allyl groups.
Protocol 2: Crosslinking of Proteins with Ethylene Glycol Diglycidyl Ether (EGDE)
This protocol provides a general procedure for the intermolecular crosslinking of proteins using EGDE. The example of hemoglobin is referenced, but the protocol can be adapted for other proteins.
Materials:
-
Protein of interest (e.g., Hemoglobin)
-
Ethylene Glycol Diglycidyl Ether (EGDE)
-
Reaction Buffer (e.g., 50 mM phosphate buffer)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Dialysis tubing or size-exclusion chromatography column for purification
Procedure:
-
Protein Solution Preparation: Prepare a solution of the protein in the reaction buffer at the desired concentration (e.g., 1-10 mg/mL).
-
pH Adjustment: Adjust the pH of the protein solution. The reaction of EGDE with amino groups is favored at a pH between 7.5 and 9.5.
-
EGDE Addition: Add EGDE to the protein solution. The molar ratio of EGDE to protein will determine the extent of crosslinking and should be optimized for the specific application.
-
Reaction: Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 2-24 hours) with gentle mixing. The reaction time will influence the degree of crosslinking.
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to react with any unreacted EGDE. Incubate for 15-30 minutes.
-
Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.
-
Analysis: Analyze the crosslinked products using SDS-PAGE to observe the formation of higher molecular weight species. Characterize the crosslinked protein for its activity and stability.
Quantitative Data
The efficiency and outcome of biomolecule modification with glycidyl ethers are influenced by various reaction parameters. The following tables summarize some quantitative data from the literature.
Table 1: Effect of pH on the Modification of Gelatin with Allyl Glycidyl Ether [1]
| Reaction pH | Conversion Rate of Free -NH2 Groups (%) |
| 8 | 15.65 |
| 9 | 35.43 |
| 10 | 52.81 |
| 11 | 67.72 |
| 12 | 23.45 |
| 13 | 11.21 |
As determined by the Van Slyke method. The decrease in conversion at higher pH is attributed to the hydrolysis of gelatin.
Table 2: Influence of Ethylene Glycol Diglycidyl Ether (EGDE) on Gelatin Properties [2]
| EGDE (wt. %) | Swelling Ratio (at pH 9) |
| 1 | ~14 |
| 3 | ~10 |
| 5 | ~8 |
| 10 | ~6 |
| 15 | ~6 |
The amine functional groups of gelatin were completely consumed at 10 wt. % EGDE.
Visualizations
Reaction Chemistry
Caption: General reaction scheme for biomolecule modification.
Experimental Workflow
Caption: A typical experimental workflow for biomolecule modification.
References
Application Notes and Protocols for the Copolymerization of [(Octadecyloxy)methyl]oxirane with Ethylene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of amphiphilic block copolymers derived from [(octadecyloxy)methyl]oxirane and ethylene oxide. The protocols detailed herein are intended to serve as a foundational guide for the development of novel polymeric nanocarriers for applications in drug delivery and advanced materials science.
Introduction
The copolymerization of this compound, a long-chain alkyl glycidyl ether, with ethylene oxide (EO) yields amphiphilic block copolymers. These copolymers self-assemble in aqueous media to form micelles with a hydrophobic core composed of the poly(this compound) block and a hydrophilic corona from the poly(ethylene oxide) (PEO) block. This architecture makes them excellent candidates for the encapsulation and solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability and therapeutic efficacy.[1][2][3] The synthesis is typically achieved through anionic ring-opening polymerization (AROP), which allows for the controlled synthesis of well-defined polymer structures.[4][5][6]
Experimental Protocols
Materials
-
This compound: Synthesized from octadecyl alcohol and epichlorohydrin or sourced commercially. Must be rigorously dried before use.
-
Ethylene Oxide (EO): High-purity grade, typically handled as a condensed liquid at low temperatures.
-
Initiator: Monomethoxy poly(ethylene glycol) (mPEG) of a desired molecular weight (e.g., 2000 g/mol ). The hydroxyl end-group serves as the initiation site for the polymerization of the hydrophobic block.
-
Base: Potassium tert-butoxide (KOtBu) or other suitable strong base for the deprotonation of the mPEG initiator.
-
Crown Ether: 18-crown-6 to enhance the reactivity of the potassium alkoxide initiator.[4]
-
Solvent: Anhydrous tetrahydrofuran (THF) or toluene.
-
Terminating Agent: Acidified methanol or another protic source.
-
Purification: Neutral aluminum oxide, dialysis membranes.
-
General Reagents: Nitrogen or Argon gas (high purity), deuterated chloroform (CDCl₃) for NMR analysis, and THF (HPLC grade) for GPC analysis.
Protocol 1: Synthesis of mPEG-b-Poly(this compound) Block Copolymer
This protocol is adapted from the synthesis of similar long-chain alkyl glycidyl ether block copolymers.[5]
-
Initiator Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve monomethoxy poly(ethylene glycol) (mPEG, e.g., 1 equivalent) and 18-crown-6 (1 equivalent) in anhydrous THF.
-
Add potassium tert-butoxide (KOtBu, 0.9 equivalents relative to mPEG) to deprotonate the terminal hydroxyl group of mPEG.
-
Stir the mixture at room temperature for at least 2 hours to ensure complete deprotonation, resulting in the formation of the mPEG-alkoxide macroinitiator.
-
-
Polymerization:
-
To the macroinitiator solution, add the desired amount of dry this compound (e.g., 20 equivalents for a target of 20 repeating units).
-
The reaction mixture is typically stirred at an elevated temperature (e.g., 40-70 °C). The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR or GPC.[7][8]
-
Once the desired conversion of this compound is achieved, the polymerization is terminated.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of acidified methanol.
-
The polymer solution is then passed through a short column of neutral aluminum oxide to remove the catalyst residues.[7]
-
The solvent is removed under reduced pressure.
-
The resulting polymer is further purified by precipitation in a non-solvent (e.g., cold hexane or methanol) or by dialysis against an appropriate solvent to remove any unreacted monomers and low molecular weight oligomers.
-
The final product is dried under vacuum to a constant weight.
-
Protocol 2: Characterization of the Copolymer
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Composition Analysis: [9][10]
-
Dissolve a small amount of the purified copolymer in deuterated chloroform (CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
The composition of the block copolymer can be determined by comparing the integral of the PEO backbone protons (a broad signal around 3.64 ppm) with the integral of a characteristic signal from the poly(this compound) block, such as the protons of the long alkyl side chain (e.g., the terminal methyl group around 0.88 ppm).[9]
2. Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Analysis: [11][12][13]
-
Dissolve the copolymer in HPLC-grade THF.
-
Analyze the sample using a GPC system equipped with a refractive index (RI) detector.
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined relative to polystyrene or PEO standards. A narrow PDI (typically < 1.2) is indicative of a controlled polymerization.[4]
Data Presentation
The following tables present representative data for amphiphilic block copolymers synthesized from long-chain alkyl glycidyl ethers and ethylene oxide, which are expected to be analogous to the copolymer of this compound with ethylene oxide.
Table 1: Synthesis and Characterization of mPEG-b-Poly(oleyl glycidyl ether) Copolymers (Data adapted from Wolffs et al. as a close analog)[5]
| Polymer Sample | Target Composition (mPEG-b-POlGE) | Mn (¹H NMR) ( g/mol ) | Mn (GPC) ( g/mol ) | PDI (GPC) |
| 1 | mPEG₂₀₀₀-b-POlGE₁₀ | 5,200 | 5,500 | 1.08 |
| 2 | mPEG₂₀₀₀-b-POlGE₂₀ | 8,400 | 8,900 | 1.07 |
| 3 | mPEG₅₀₀₀-b-POlGE₁₀ | 8,200 | 8,700 | 1.06 |
| 4 | mPEG₅₀₀₀-b-POlGE₂₀ | 11,400 | 12,100 | 1.06 |
Table 2: Reactivity Ratios for the Anionic Copolymerization of Ethylene Oxide (EO) and Oleyl Glycidyl Ether (OlGE) (Data adapted from Wolffs et al.)[5]
| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Copolymerization Type |
| Ethylene Oxide (EO) | Oleyl Glycidyl Ether (OlGE) | 1.27 | 0.78 | Close to ideal random |
Note: The product of the reactivity ratios (r₁ x r₂) is close to 1, suggesting an almost ideal random copolymerization despite the structural differences between the monomers.[5]
Table 3: Properties of Micelles Formed from Amphiphilic PEO-based Block Copolymers (Representative data from analogous systems)
| Copolymer Architecture | Critical Micelle Concentration (CMC) (mg/L) | Micelle Diameter (nm) | Drug Loading Capacity (% w/w) (Model Drug: Paclitaxel) |
| mPEG₂₀₀₀-b-P(C₁₂-AlkGE)₂₀ | 5 - 10 | 20 - 40 | 5 - 15 |
| mPEG₅₀₀₀-b-P(C₁₆-AlkGE)₁₅ | 1 - 5 | 30 - 60 | 10 - 25 |
| mPEG₅₀₀₀-b-P(C₁₈-AlkGE)₂₀ | < 1 | 50 - 100 | 15 - 30 |
Mandatory Visualizations
Caption: Anionic Ring-Opening Polymerization Workflow.
Caption: Micelle Formation and Drug Encapsulation Pathway.
References
- 1. Polymeric Micelles, a Promising Drug Delivery System to Enhance Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric micelles for the delivery of poorly soluble drugs: From nanoformulation to clinical approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Biobased oleyl glycidyl ether: copolymerization with ethylene oxide, postmodification, thermal properties, and micellization behavior - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00159E [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Application Notes and Protocols: Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of phase transfer catalysis (PTC) in the synthesis of glycidyl ethers, which are versatile intermediates in organic synthesis. The protocols and data presented are compiled from recent scientific literature to aid researchers in the development of efficient and scalable synthetic methodologies.
Introduction
Phase transfer catalysis is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. This is typically achieved through the use of a phase transfer catalyst, which is often a quaternary ammonium or phosphonium salt. In the context of glycidyl ether synthesis, PTC has emerged as a highly efficient method, offering advantages such as milder reaction conditions, increased reaction rates, higher yields, and the potential for solvent-free processes, aligning with the principles of green chemistry.[1][2][3] Glycidyl ethers are valuable building blocks in the synthesis of a wide range of compounds, including surfactants, pharmaceuticals, and polymers, due to their reactive epoxide functionality.[4]
Applications in Glycidyl Ether Synthesis
Phase transfer catalysis is extensively employed for the etherification of alcohols and phenols with epichlorohydrin to produce the corresponding glycidyl ethers. The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the alkoxide or phenoxide ion from the aqueous or solid phase to the organic phase where it can react with epichlorohydrin.
Key Applications:
-
Synthesis of Aliphatic and Aryl Glycidyl Ethers: PTC is a robust method for the synthesis of a wide variety of glycidyl ethers from fatty alcohols and phenols.[5][6]
-
Solvent-Free Synthesis: The development of solvent-free reaction conditions using PTC for glycidyl ether synthesis is a significant advancement, reducing the environmental impact and simplifying product purification.[4]
-
Synthesis of Biosurfactant Intermediates: Oleyl glycidyl ether, an intermediate in the synthesis of nonionic biosurfactants, is efficiently synthesized using PTC.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of glycidyl ethers using phase transfer catalysis, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of Guaiacol Glycidyl Ether [7]
| Parameter | Value |
| Reactants | Guaiacol, Epichlorohydrin |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Base | Sodium Hydroxide (NaOH) |
| Solvent System | Toluene-Water |
| Optimal Temperature | 40 °C |
| Mole Ratio (Guaiacol:NaOH) | 1:2 |
| Reaction Time | 6 h |
| Conversion of Epichlorohydrin | 89% |
| Selectivity of Guaiacol Glycidyl Ether | 94% |
Table 2: Synthesis of Oleyl Glycidyl Ether [1]
| Parameter | Value |
| Reactants | Oleyl Alcohol, Epichlorohydrin |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | n-hexane |
| Optimal Temperature | 60 °C |
| Mole Ratio (Oleyl Alcohol:Epichlorohydrin) | 1:2.5 |
| Mole Equivalent of NaOH | 1.5 |
| Reaction Time | 3-4 h |
Table 3: Solvent-Free Synthesis of Aliphatic Glycidyl Ethers [4][5]
| Parameter | Octyl Glycidyl Ether | Octadecyl Glycidyl Ether |
| Reactants | Octanol, Epichlorohydrin | Octadecanol, Epichlorohydrin |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Tetrabutylammonium bromide (TBAB) |
| Base | Solid Sodium Hydroxide (NaOH) | Solid Sodium Hydroxide (NaOH) |
| Yield | 92.0% | 91.7% |
| Key Advantage | No organic solvent, easy removal of solid by-products.[5] | No organic solvent, easy removal of solid by-products.[5] |
Experimental Protocols
Protocol 1: Synthesis of Guaiacol Glycidyl Ether using Liquid-Liquid-Liquid PTC
This protocol is adapted from a study utilizing a novel continuous flow stirred multiphase reactor.[7]
Materials:
-
Guaiacol
-
Epichlorohydrin
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Toluene
-
n-Decane (internal standard)
-
Water
Procedure:
-
Prepare the aqueous phase by dissolving 0.2 mol of NaOH, 0.14 mol of TBAB, and 0.6 mol of NaCl in water to a final volume of 150 cm³.
-
Prepare the organic phase by dissolving 0.1 mol of epichlorohydrin and 0.03 mol of n-decane in toluene to a final volume of 150 cm³.
-
The reaction is carried out in a multiphase reactor. For a batch process, combine the aqueous and organic phases with 0.1 mol of guaiacol.
-
Maintain the reaction temperature at 40 °C.
-
Stir the reaction mixture for 6 hours.
-
After the reaction, separate the organic layer.
-
Analyze the organic layer using gas chromatography to determine the conversion and selectivity.
Protocol 2: Synthesis of Oleyl Glycidyl Ether
This protocol describes the first stage in the synthesis of a nonionic biosurfactant.[1]
Materials:
-
Oleyl alcohol
-
Epichlorohydrin
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine 1 M oleyl alcohol in n-hexane with epichlorohydrin in a 1:3 molar ratio.
-
Add 2.3 equivalents of technical grade sodium hydroxide and 0.63 x 10⁻² equivalents of TBAB.
-
Heat the reaction mixture to 60 °C and maintain for 3-4 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and proceed with purification.
-
Purify the product by solvent extraction using ethyl acetate.
-
Remove the solvent under vacuum (50-60 °C, 150-250 mbar) to obtain the oleyl glycidyl ether.
Protocol 3: Solvent-Free Synthesis of Octyl Glycidyl Ether
This protocol is based on an improved, environmentally friendly method.[4][5]
Materials:
-
Octanol
-
Epichlorohydrin
-
Tetrabutylammonium bromide (TBAB)
-
Solid sodium hydroxide (NaOH)
-
n-Hexane
Procedure:
-
Charge a reaction vessel with octanol, epichlorohydrin, and TBAB. The reaction takes place in the liquid alcohol itself.[4]
-
Add solid sodium hydroxide to the mixture.
-
Heat the reaction mixture and stir. The optimal temperature and time should be determined experimentally, but yields above 75% have been reported.[4]
-
The solid by-products, sodium chloride and unreacted sodium hydroxide, can be easily removed by filtration.[5]
-
The resulting octyl glycidyl ether can be further purified by distillation.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism of phase transfer catalysis in glycidyl ether synthesis and a typical experimental workflow.
Caption: General mechanism of phase transfer catalysis for glycidyl ether synthesis.
Caption: A typical experimental workflow for the synthesis of glycidyl ethers via PTC.
Conclusion
Phase transfer catalysis is a highly effective and versatile method for the synthesis of glycidyl ethers. The protocols and data presented herein demonstrate the practical application of this technology, offering researchers a solid foundation for developing new synthetic routes and optimizing existing processes. The ability to perform these reactions under mild, and in some cases solvent-free, conditions makes PTC an attractive option for sustainable chemical manufacturing.
References
Application Notes and Protocols for Thermoresponsive Hydrogels using [(Octadecyloxy)methyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of thermoresponsive hydrogels incorporating [(Octadecyloxy)methyl]oxirane, also known as octadecyl glycidyl ether (OGE). The unique molecular structure of OGE, featuring a long hydrophobic octadecyl chain and a reactive oxirane ring, allows for the creation of amphiphilic polymer networks that exhibit sharp temperature-dependent phase transitions, making them ideal for controlled drug delivery applications.
Introduction to Thermoresponsive Hydrogels with this compound
Thermoresponsive hydrogels are "smart" materials that undergo a reversible volume phase transition in response to temperature changes.[1] This behavior is characterized by a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes hydrophobic and collapses, releasing entrapped water and any dissolved therapeutic agents.[1] The incorporation of the long hydrophobic octadecyl side chains from this compound into a hydrophilic polymer backbone allows for precise tuning of the LCST to physiological temperatures, making these hydrogels highly suitable for biomedical applications.[2]
The synthesis of these hydrogels is typically achieved through the ring-opening polymerization of the oxirane group in this compound, often in copolymerization with more hydrophilic monomers to achieve the desired balance for thermoresponsiveness.[3] Anionic ring-opening polymerization is a common method that allows for good control over the polymer's molecular weight and architecture.
Key Applications
The primary application of thermoresponsive hydrogels based on this compound is in the field of controlled drug delivery. The ability to trigger drug release at a specific temperature, such as that of a tumor or inflamed tissue, offers a significant advantage over traditional drug delivery systems. Other potential applications include:
-
Tissue Engineering: Serving as scaffolds that can change their properties in situ to support cell growth and differentiation.
-
Smart Coatings: Creating surfaces that can alter their hydrophobicity with temperature.
-
Bioseparations: Developing materials for the temperature-swing separation of biomolecules.
Experimental Protocols
Synthesis of Thermoresponsive Copolymer Hydrogel
This protocol describes the synthesis of a thermoresponsive hydrogel through the anionic ring-opening copolymerization of this compound (OGE) and a hydrophilic glycidyl ether monomer, such as ethyl glycidyl ether (EGE), followed by crosslinking.
Materials:
-
This compound (OGE)
-
Ethyl glycidyl ether (EGE)
-
Toluene, anhydrous
-
Potassium naphthalenide solution in THF (initiator)
-
A crosslinking agent (e.g., a diepoxide)
-
Methanol (for termination)
-
Dialysis tubing (MWCO 1 kDa)
-
Deionized water
Procedure:
-
Monomer and Solvent Preparation: Dry OGE and EGE over calcium hydride and distill under reduced pressure. Dry toluene by passing it through a column of activated alumina.
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired molar ratio of OGE and EGE in anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Add the potassium naphthalenide initiator solution dropwise with vigorous stirring until a faint green color persists, indicating the start of polymerization.
-
Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR or size exclusion chromatography (SEC).
-
-
Crosslinking:
-
Add the crosslinking agent to the polymer solution and stir for an additional 12-24 hours to form the hydrogel network.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold hexane.
-
Collect the polymer and re-dissolve it in a minimal amount of THF.
-
Dialyze the polymer solution against deionized water for 3 days, changing the water frequently, to remove unreacted monomers and initiator residues.
-
Freeze-dry the purified hydrogel to obtain a porous solid.
-
Characterization of the Hydrogel
The LCST is a critical parameter for thermoresponsive hydrogels and can be determined by measuring the change in turbidity of a dilute hydrogel suspension as a function of temperature.
Procedure:
-
Prepare a dilute aqueous suspension of the hydrogel (e.g., 1 wt%).
-
Place the suspension in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
The swelling ratio indicates the hydrogel's capacity to absorb water and is a key factor in drug loading and release.
Procedure:
-
Weigh a piece of the dry hydrogel (Wd).
-
Immerse the hydrogel in deionized water or a buffer solution at a specific temperature (both below and above the LCST).
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the weight becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR (%) = [(Ws - Wd) / Wd] * 100
Drug Loading and In Vitro Release Studies
This protocol describes a passive loading method and a subsequent in vitro release study.
Drug Loading:
-
Swell a known weight of the dry hydrogel in a solution of the drug with a known concentration.
-
Allow the hydrogel to swell to equilibrium at a temperature below the LCST to maximize drug uptake.
-
Remove the hydrogel and briefly rinse with deionized water to remove surface-adsorbed drug.
-
The amount of loaded drug can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.
In Vitro Drug Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a temperature above the LCST (e.g., 37°C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the characterization of thermoresponsive hydrogels based on copolymers of this compound (OGE) and a hydrophilic comonomer.
Table 1: Physicochemical Properties of OGE-based Thermoresponsive Hydrogels
| Hydrogel Composition (OGE:Comonomer molar ratio) | Lower Critical Solution Temperature (LCST) (°C) |
| 1:10 | 42 |
| 1:5 | 35 |
| 1:3 | 31 |
Table 2: Swelling Behavior of OGE-based Hydrogels at Different Temperatures
| Hydrogel Composition (OGE:Comonomer molar ratio) | Equilibrium Swelling Ratio (%) at 25°C (Below LCST) | Equilibrium Swelling Ratio (%) at 37°C (Above LCST) |
| 1:10 | 1500 | 300 |
| 1:5 | 1200 | 250 |
| 1:3 | 900 | 200 |
Table 3: Drug Release Profile of a Model Drug (e.g., Doxorubicin) from an OGE-based Hydrogel (1:5 ratio) at 37°C
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 25 |
| 2 | 45 |
| 4 | 68 |
| 8 | 85 |
| 12 | 95 |
| 24 | 99 |
Visualizations
References
Octadecyl Glycidyl Ether: A Key Intermediate in the Synthesis of Lipophilic Pharmaceuticals
Introduction
Octadecyl glycidyl ether (OGE), a long-chain aliphatic glycidyl ether, is a crucial chemical intermediate in the development of specialized pharmaceuticals. Its long C18 alkyl chain imparts significant lipophilicity to molecules, making it an ideal building block for synthesizing drugs with enhanced lipid solubility. This property can lead to improved drug delivery, modified pharmacokinetic profiles, and the ability to target lipid-rich environments within the body. This application note provides a detailed overview of the use of OGE in pharmaceutical synthesis, focusing on its role in the creation of highly lipophilic beta-blockers and other potential therapeutic agents.
Application: Synthesis of Lipophilic Beta-Blockers
The primary application of glycidyl ethers in pharmaceuticals is in the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. The general synthesis involves the reaction of a phenolic compound with a glycidyl ether, followed by the ring-opening of the epoxide with an amine.
The incorporation of an octadecyl chain via OGE results in beta-blockers with high lipophilicity. This characteristic can influence their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, increased lipophilicity can enhance a drug's ability to cross the blood-brain barrier, which may be desirable for certain neurological applications, or it can lead to prolonged retention in fatty tissues, potentially extending the drug's duration of action.
General Synthesis Pathway
The synthesis of a lipophilic beta-blocker using octadecyl glycidyl ether typically follows a two-step process:
-
Synthesis of Octadecyl Glycidyl Ether: This is achieved through the reaction of octadecanol with epichlorohydrin in the presence of a phase-transfer catalyst and a base, such as sodium hydroxide. This method can produce OGE with high yields, often exceeding 90%.
-
Synthesis of the Aryloxypropanolamine Derivative: The synthesized OGE is then reacted with a suitable aromatic amine (a phenol derivative). The lone pair of electrons on the phenolic oxygen attacks the least sterically hindered carbon of the epoxide ring of OGE, leading to the formation of an aryloxypropanolamine structure characteristic of beta-blockers.
Below is a diagram illustrating the general synthetic pathway.
Caption: General synthesis pathway for a lipophilic beta-blocker.
Experimental Protocols
Protocol 1: Synthesis of Octadecyl Glycidyl Ether
This protocol is based on an improved phase-transfer catalysis method, which offers high yields and avoids the use of organic solvents.[1]
Materials:
-
Octadecanol
-
Epichlorohydrin
-
Sodium hydroxide (solid)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
Procedure:
-
In a reaction vessel, combine octadecanol and the phase-transfer catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 70-90°C) with stirring.
-
Slowly add solid sodium hydroxide to the mixture.
-
Add epichlorohydrin dropwise to the reaction mixture over a period of 1-2 hours.
-
Continue stirring at the reaction temperature for an additional 4-6 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Filter the solid by-products (sodium chloride and excess sodium hydroxide).
-
The resulting liquid is the crude octadecyl glycidyl ether. Further purification can be achieved by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 91.7% | [1] |
| Purity | >95% (after distillation) | N/A |
Protocol 2: Synthesis of a Generic Lipophilic Beta-Blocker
This protocol describes the general procedure for the synthesis of an aryloxypropanolamine derivative from octadecyl glycidyl ether.
Materials:
-
Octadecyl glycidyl ether (from Protocol 1)
-
A substituted phenol (e.g., 4-hydroxyphenethylamine)
-
A suitable amine (e.g., isopropylamine)
-
Anhydrous solvent (e.g., toluene or isopropanol)
-
Base (e.g., sodium hydride or potassium carbonate)
Procedure:
-
Formation of the Phenoxide:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol in the anhydrous solvent.
-
Add the base portion-wise at room temperature and stir for 30 minutes to form the corresponding phenoxide.
-
-
Epoxide Ring Opening:
-
To the phenoxide solution, add a solution of octadecyl glycidyl ether in the same solvent dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Amination:
-
After the epoxide ring opening is complete, cool the reaction mixture.
-
Add the amine (e.g., isopropylamine) to the reaction mixture.
-
Heat the mixture in a sealed vessel or under reflux for 6-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final lipophilic beta-blocker.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 60-80% |
| Purity | >98% (after chromatography) |
Signaling Pathway of Beta-Blockers
Beta-blockers exert their therapeutic effects by antagonizing the action of catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the production of cyclic AMP (cAMP) via adenylyl cyclase. Increased cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in a physiological response (e.g., increased heart rate and contractility).
By blocking these receptors, beta-blockers prevent this signaling cascade, leading to a reduction in heart rate, blood pressure, and cardiac contractility.
Caption: Simplified signaling pathway of beta-adrenergic receptors.
Conclusion
Octadecyl glycidyl ether serves as a valuable and versatile intermediate in the synthesis of lipophilic pharmaceuticals, particularly beta-blockers. Its long alkyl chain allows for the precise tuning of a drug's lipophilicity, which can significantly impact its pharmacokinetic and pharmacodynamic properties. The synthetic protocols outlined provide a foundation for the development of novel therapeutic agents with tailored characteristics for specific medical applications. Further research into pharmaceuticals derived from OGE may unveil new therapeutic possibilities for a range of diseases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Long-Chain Alkyl Glycidyl Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of long-chain alkyl glycidyl ethers.
I. Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of long-chain alkyl glycidyl ethers, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my long-chain alkyl glycidyl ether consistently low?
A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Deprotonation of the Alcohol: The reaction requires the formation of an alkoxide from the long-chain alcohol. If the base used is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to unreacted starting material.
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide (epichlorohydrin), which is favored under certain conditions. Other side reactions include the hydrolysis of epichlorohydrin or the desired product.
-
Solution:
-
Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also favor the E2 elimination pathway. A temperature range of 40-80°C is often optimal, depending on the specific reactants.[3]
-
Choice of Reactants: Use a primary alkyl halide (epichlorohydrin is primary) to minimize elimination.[1][2]
-
Slow Addition of Reagents: Add the epichlorohydrin dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.
-
-
-
Inefficient Phase-Transfer Catalysis: In a two-phase system (e.g., aqueous NaOH and an organic phase), the phase-transfer catalyst (PTC) is crucial for transporting the alkoxide to the organic phase. An inappropriate or insufficient amount of PTC will slow down the desired reaction, allowing side reactions to dominate.
-
Solution: Use an effective PTC, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS). Ensure the catalyst loading is optimized; typically, 1-5 mol% relative to the alcohol is a good starting point.
-
-
Loss During Workup and Purification: Long-chain alkyl glycidyl ethers can be challenging to separate from byproducts and unreacted starting materials due to their similar physical properties.
-
Solution: Optimize your purification protocol. Vacuum distillation is the most common method. Ensure the vacuum is sufficiently high and the column has adequate theoretical plates for good separation. Washing the organic phase thoroughly to remove the catalyst and salts before distillation is also critical.[4]
-
Q2: I am observing significant amounts of byproducts in my reaction mixture. What are they and how can I minimize them?
A2: The most common byproducts in the synthesis of long-chain alkyl glycidyl ethers are:
-
1,3-Dialkoxypropan-2-ol and its glycidyl ether derivative: These arise from the reaction of the initially formed glycidyl ether with another molecule of the long-chain alcohol.[5]
-
Cause: This side reaction is favored when there is a high concentration of the alkoxide and the desired glycidyl ether.
-
Solution: Use a molar excess of epichlorohydrin relative to the long-chain alcohol (e.g., 1.2 to 1.5 equivalents). This ensures that the alcohol is consumed before it can react with the product.
-
-
Products of E2 Elimination: Although less common with epichlorohydrin, elimination can occur, especially at higher temperatures, leading to the formation of allyl alcohol derivatives.
-
Cause: High reaction temperatures and sterically hindered bases can promote elimination.
-
Solution: Maintain a lower reaction temperature and use a less sterically hindered base.
-
-
Glycerol and polyglycerols: These can form if water is present in the reaction, leading to the hydrolysis of epichlorohydrin.
-
Cause: Presence of water in the reagents or solvent.
-
Solution: Use anhydrous solvents and ensure that the reagents, especially the long-chain alcohol and the base, are as dry as possible. A solvent-free approach using a solid base can also minimize this issue.[5]
-
Q3: How can I effectively purify my long-chain alkyl glycidyl ether?
A3: Purification can be challenging due to the high boiling points and potential for thermal decomposition of these compounds.
-
Initial Workup:
-
After the reaction is complete, filter off any solid salts.
-
Wash the organic phase multiple times with water to remove the phase-transfer catalyst and any remaining base. A brine wash can help to break up emulsions.
-
Dry the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
-
Purification Method:
-
Vacuum Distillation: This is the most effective method for purifying long-chain alkyl glycidyl ethers. Due to their high molecular weight, a good vacuum is essential to lower the boiling point and prevent decomposition. Use a fractional distillation setup for better separation from close-boiling impurities.
-
Column Chromatography: While possible, this is often less practical for large-scale purifications due to the non-polar nature of the product, requiring large volumes of solvent. It can be a useful technique for small-scale, high-purity applications.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of long-chain alkyl glycidyl ethers?
A1: The most common method is a variation of the Williamson ether synthesis, which proceeds via a two-step, one-pot reaction under phase-transfer catalysis.[6]
-
Deprotonation: A strong base deprotonates the long-chain alcohol to form an alkoxide.
-
Nucleophilic Attack and Ring Closure: The alkoxide, shuttled into the organic phase by the phase-transfer catalyst, acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This is followed by an intramolecular nucleophilic substitution where the newly formed alkoxide displaces the chloride ion, forming the glycidyl ether and a salt byproduct.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The following parameters are crucial:
-
Temperature: As discussed in the troubleshooting guide, temperature control is vital to balance the reaction rate and minimize side reactions.
-
Molar Ratio of Reactants: An excess of epichlorohydrin is generally recommended to maximize the conversion of the more valuable long-chain alcohol and reduce the formation of dialkoxy byproducts.
-
Choice and Concentration of Base: A strong, non-sterically hindered base is preferred. The concentration should be sufficient for complete deprotonation of the alcohol.
-
Phase-Transfer Catalyst: The choice and amount of PTC can significantly impact the reaction rate and yield.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the optimal reaction time for maximum product formation and minimal byproduct accumulation.
Q3: Can I perform this synthesis without a solvent?
A3: Yes, a solvent-free synthesis is possible and offers several advantages, including reduced waste and easier product purification.[5] In this approach, a solid base (like powdered NaOH or KOH) is used with a phase-transfer catalyst. The long-chain alcohol and epichlorohydrin act as the liquid phase. This method simplifies the workup as the solid byproducts can be removed by simple filtration.[5][7]
III. Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Long-Chain Alkyl Glycidyl Ethers.
| Long-Chain Alcohol | Base (eq.) | Catalyst (mol%) | Temp (°C) | Time (h) | Molar Ratio (Alcohol:Epichlorohydrin) | Yield (%) | Reference |
| 1-Decanol | NaOH (1.5) | TBAB (5) | 80 | 2 | 1:2 | >75 | [5] |
| 1-Tetradecanol | NaOH (1.5) | TBAB (5) | 80 | 2 | 1:2 | >85 | [5] |
| Isooctanol | NaOH (1.1) | SnCl₂·2H₂O (2) / 18-crown-6 (2) | 130 | 0.5 (addition) + 20 (reaction) | 1:1.1 | 90 | [8] |
| 1-Hexanol | NaOH (1.1) | SnF₂ (2) / 18-crown-6 (2) | 125 | 0.5 (addition) + 12 (reaction) | 1:1.1 | 90.2 | [8] |
| Octanol | NaOH (0.7) | Alkyloxypropyl-dimethylamine | 40 | - | 1:1.5 | 92 | [7] |
| Octadecanol | NaOH (0.7) | Alkyloxypropyl-dimethylamine | 40 | - | 1:1.5 | 91.7 | [7] |
IV. Experimental Protocols
Detailed Methodology for the Synthesis of n-Dodecyl Glycidyl Ether
This protocol is a representative example for the synthesis of a long-chain alkyl glycidyl ether using phase-transfer catalysis.
Materials:
-
1-Dodecanol
-
Epichlorohydrin
-
Sodium hydroxide (pellets or 50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (or another suitable organic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
-
Brine solution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1-dodecanol and the chosen solvent (if not a solvent-free reaction).
-
Addition of Base and Catalyst: Add the sodium hydroxide and the phase-transfer catalyst (TBAB). If using solid NaOH, it should be finely powdered.
-
Heating and Stirring: Begin vigorous stirring and heat the mixture to the desired reaction temperature (e.g., 60-80°C).
-
Addition of Epichlorohydrin: Once the reaction mixture has reached the set temperature, add epichlorohydrin dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a stable temperature.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at the set temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, add deionized water to dissolve the sodium chloride and any excess sodium hydroxide. Separate the organic layer. If no solvent was used, add a suitable organic solvent like toluene or diethyl ether and water, then separate the layers.
-
Wash the organic layer sequentially with deionized water (2-3 times) and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude n-dodecyl glycidyl ether by vacuum distillation to obtain the final product. Collect the fraction at the appropriate boiling point and pressure.
-
V. Mandatory Visualization
Caption: Experimental workflow for the synthesis of n-dodecyl glycidyl ether.
Caption: Signaling pathway of desired reaction versus common side reactions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112250646A - Process for preparing alkyl glycidyl ethers - Google Patents [patents.google.com]
- 5. odr.chalmers.se [odr.chalmers.se]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Anionic Ring-Opening Polymerization of [(Octadecyloxy)methyl]oxirane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the anionic ring-opening polymerization (AROP) of [(Octadecyloxy)methyl]oxirane, also known as octadecyl glycidyl ether. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and reproducible polymer synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the AROP of this compound.
Frequently Asked Questions (FAQs)
Q1: My polymerization is not initiating or is extremely slow. What are the possible causes?
A1: Several factors can hinder initiation:
-
Impurities: The presence of protic impurities (e.g., water, alcohols) in the monomer, solvent, or initiator will terminate the anionic active centers. Ensure all reagents and glassware are rigorously dried.
-
Initiator Inactivity: The initiator may have degraded due to improper storage or handling. Use freshly prepared or properly stored initiator.
-
Low Temperature: While lower temperatures can improve control, excessively low temperatures can significantly reduce the rate of initiation and propagation.
-
Initiator Solubility: The initiator may not be sufficiently soluble in the chosen solvent. Consider a different solvent or the addition of a solubilizing agent like a crown ether.
Q2: The molecular weight of my polymer is much lower than theoretically predicted. Why is this happening?
A2: A lower than expected molecular weight is often due to:
-
Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain transfer agents, terminating a growing polymer chain and initiating a new one. Monomer purification is critical to suppress chain-transfer.[1]
-
Incorrect Initiator Concentration: An overestimation of the active initiator concentration will lead to a higher number of polymer chains than intended, resulting in a lower average molecular weight. The initiator concentration should be accurately determined, for instance, by titration.[2]
-
Uncontrolled Initiation: If the initiation is slow compared to propagation, not all initiator molecules will start a chain simultaneously, leading to a broader molecular weight distribution and potentially a lower number-average molecular weight.
Q3: The polydispersity index (PDI) of my polymer is high (>1.2). How can I achieve a narrower molecular weight distribution?
A3: High PDI is a common challenge and can be addressed by:
-
Slow Monomer Addition: Adding the monomer slowly to the initiator solution can help ensure that all chains grow at a similar rate, leading to a narrower PDI.
-
Optimizing Temperature: Temperature control is crucial. High temperatures can lead to side reactions that broaden the PDI. Conversely, very low temperatures might lead to slow and uneven initiation.
-
Homogeneous System: Ensure the reaction mixture is well-stirred and homogeneous to allow for uniform access of the monomer to the growing polymer chains.
-
Choice of Counter-ion: The counter-ion (e.g., K+, Na+, Li+) can influence the aggregation of active centers and thus the polymerization kinetics. The use of crown ethers can help to separate ion pairs, leading to more controlled polymerization.
Q4: I am observing side reactions. What are they and how can I minimize them?
A4: The most common side reaction in the AROP of substituted oxiranes is chain transfer to the monomer. This occurs when the active center abstracts a proton from the monomer, terminating the chain and creating a new initiating species. To minimize this:
-
Monomer Purity: Use highly purified monomer.
-
Low Temperatures: Running the polymerization at lower temperatures can suppress the rate of side reactions relative to the rate of propagation.
Q5: How do I effectively terminate the polymerization?
A5: Polymerization is typically terminated by adding a protic source, such as methanol or acidified methanol. This protonates the active alkoxide chain end, rendering it inactive.
Quantitative Data on Anionic Polymerization of Long-Chain Alkyl Glycidyl Ethers
The following tables summarize typical reaction conditions and expected outcomes for the anionic ring-opening polymerization of long-chain alkyl glycidyl ethers, which serve as a model for this compound.
Table 1: Effect of Initiator Concentration on Molecular Weight and PDI
| Monomer | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Solvent | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| C16-Glycidyl Ether | Potassium Naphthalenide / 18-crown-6 | 25:1 | 25 | THF | 7,450 | 7,100 | 1.15 |
| C16-Glycidyl Ether | Potassium Naphthalenide / 18-crown-6 | 50:1 | 25 | THF | 14,900 | 13,500 | 1.21 |
| C12-Glycidyl Ether | Potassium tert-butoxide | 30:1 | 45 | THF | 7,260 | 6,900 | 1.25 |
| C12-Glycidyl Ether | Potassium tert-butoxide | 60:1 | 45 | THF | 14,520 | 13,100 | 1.30 |
Table 2: Influence of Temperature on Polymerization
| Monomer | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Solvent | Polymerization Time (h) | Conversion (%) | PDI (Mw/Mn) |
| Allyl Glycidyl Ether | Potassium Benzoxide | 50:1 | 30 | Neat | 20 | >95 | 1.05 |
| Allyl Glycidyl Ether | Potassium Benzoxide | 50:1 | 80 | Neat | 20 | >95 | 1.10 |
| C16-Glycidyl Ether | Potassium Alkoxide | 40:1 | 40 | THF | 24 | ~90 | 1.18 |
| C16-Glycidyl Ether | Potassium Alkoxide | 40:1 | 80 | THF | 8 | >95 | 1.28 |
Experimental Protocols
Protocol 1: General Procedure for Anionic Ring-Opening Polymerization of this compound
This protocol is adapted from established procedures for long-chain alkyl glycidyl ethers. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.
Materials:
-
This compound (monomer), purified by distillation over CaH₂.
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
Potassium naphthalenide solution in THF (initiator), freshly prepared or titrated before use.
-
18-crown-6, dried under vacuum.
-
Methanol, anhydrous.
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Initiator Preparation: If using an in-situ prepared initiator from an alcohol, dissolve the alcohol (e.g., benzyl alcohol) in anhydrous THF. Add a stoichiometric amount of a strong base like potassium naphthalenide until a persistent color change is observed, indicating complete deprotonation.
-
Crown Ether Addition: To the initiator solution, add a solution of 18-crown-6 in anhydrous THF (typically in a 1:1 molar ratio to the potassium initiator).
-
Polymerization: Cool the initiator solution to the desired temperature (e.g., 25 °C). Add the purified this compound monomer dropwise to the stirred initiator solution.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy (disappearance of monomer oxirane protons) or size exclusion chromatography (SEC/GPC).
-
Termination: Once the desired molecular weight or monomer conversion is reached, terminate the polymerization by adding an excess of anhydrous methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane). The polymer can be further purified by redissolving it in a suitable solvent (e.g., THF or chloroform) and re-precipitating.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Protocol 2: Purification of this compound Monomer Monomer purity is crucial for controlled polymerization.
-
Stir the commercially available this compound over calcium hydride (CaH₂) for at least 24 hours to remove water.
-
Perform a fractional distillation under reduced pressure to remove non-volatile impurities. Collect the fraction at the appropriate boiling point.
-
Store the purified monomer under an inert atmosphere and over molecular sieves to prevent re-contamination with moisture.
Visualizations
Caption: Workflow for the anionic ring-opening polymerization of this compound.
Caption: Troubleshooting logic for common issues in AROP of this compound.
References
Troubleshooting low yield in octadecyl glycidyl ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of octadecyl glycidyl ether and addressing issues of low yield.
Troubleshooting Guide
Low yields in the synthesis of octadecyl glycidyl ether can be attributed to several factors, from reaction conditions to the purity of reagents. This guide provides a structured approach to identifying and resolving common issues.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?
Answer: Low yields in octadecyl glycidyl ether synthesis often stem from incomplete reactions, side product formation, or purification losses. Below is a systematic guide to troubleshoot these issues.
1. Incomplete Reaction:
-
Problem: The reaction between octadecanol and epichlorohydrin has not gone to completion.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: An inappropriate molar ratio of reactants can limit the yield. While some protocols use a 1:1.5 molar ratio of alcohol to epichlorohydrin, others may vary.[1] Ensure accurate measurement and dispensing of all reagents.
-
Check Reaction Time and Temperature: The reaction kinetics are sensitive to both time and temperature. Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A study on a similar glycidyl ether synthesis suggests that yields can be significantly different between 20 minutes and 2 hours of reaction time.[2]
-
Catalyst Activity: The phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is crucial for the reaction. Ensure the catalyst is not expired or degraded. The concentration of the catalyst also plays a role in the reaction rate.[2]
-
Base Strength and Concentration: A solid base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to deprotonate the alcohol.[2] The particle size and surface area of the solid base can affect its reactivity. Ensure the base is finely powdered and dry. The molar ratio of the base to the alcohol is also a critical parameter.
-
2. Side Product Formation:
-
Problem: Competing reactions consume reactants and form undesired by-products, reducing the yield of the desired octadecyl glycidyl ether.
-
Common Side Reactions and Solutions:
-
Hydrolysis of Epichlorohydrin: The presence of water can lead to the hydrolysis of epichlorohydrin, forming glycerol and other derivatives. It is recommended to use anhydrous solvents (if any) and dry reagents. Solvent-free synthesis methods can mitigate this issue.[2][3]
-
Polymerization of Epichlorohydrin: Lewis acid catalysts, in particular, can sometimes promote the polymerization of epichlorohydrin, leading to low yields of the desired monomeric product.[4] Careful control of reaction conditions is necessary when using such catalysts.
-
Formation of Dialkyl Glycidyl Ether Derivatives: The newly formed octadecyl glycidyl ether can react with another molecule of octadecanol, leading to the formation of by-products like 1,3-dioctadecyloxypropan-2-ol.[2] Using a molar excess of epichlorohydrin can help to minimize this side reaction.[4]
-
3. Purification Losses:
-
Problem: Significant loss of product occurs during the work-up and purification steps.
-
Troubleshooting Steps:
-
Inefficient Extraction: Ensure proper phase separation during aqueous work-up to remove the catalyst and salts. Multiple extractions with a suitable organic solvent can improve recovery.
-
Product Decomposition during Distillation: If distillation is used for purification, high temperatures can cause decomposition of the product. Vacuum distillation is recommended to lower the boiling point and minimize thermal stress on the product.
-
Incomplete Removal of By-products: Solid by-products such as sodium chloride and unreacted sodium hydroxide should be effectively removed by filtration.[3] Inadequate removal can interfere with subsequent purification steps and affect the final yield and purity.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of octadecyl glycidyl ether?
A1: With optimized protocols, yields for octadecyl glycidyl ether can be quite high. Some studies report yields of up to 91.7%.[3] A target yield of around 80% is often considered acceptable in research settings.[2]
Q2: What is the role of a phase transfer catalyst (PTC) in this synthesis?
A2: The reaction typically involves two phases: a solid phase (the inorganic base) and a liquid organic phase (the alcohol and epichlorohydrin). The PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated alcohol (alkoxide) from the solid phase to the organic phase where it can react with epichlorohydrin.[2]
Q3: Can this synthesis be performed without a solvent?
A3: Yes, solvent-free synthesis of glycidyl ethers has been successfully demonstrated.[2][3] This approach is not only more environmentally friendly but can also simplify the purification process as the solid base and salt by-products can be easily removed by filtration from the liquid product.[2]
Q4: What analytical techniques can be used to monitor the reaction and characterize the product?
A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used to monitor the progress of the reaction and quantify the yield of the product and by-products.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for confirming the structure of the final product.[2]
Data Presentation
Table 1: Influence of Reaction Parameters on Glycidyl Ether Yield (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C | Reported Yield | Reference |
| Reactant Ratio (Alcohol:ECH) | 1:1.5 | 1:2 | 1:1.2 | Varies | [1][5] |
| Base (molar eq. to alcohol) | 1.5 | 2.0 | 1.2 | Varies | [1] |
| Catalyst (mol% to alcohol) | 1 | 5 | 0.5 | Varies | [2] |
| Temperature (°C) | 60 | 80 | 40 | Varies | [2] |
| Reaction Time (hours) | 2 | 4 | 6 | Varies | [2] |
| Octadecyl Glycidyl Ether | - | - | - | 91.7% |
Note: This table is illustrative and compiles general trends from the cited literature. Optimal conditions should be determined experimentally for each specific setup.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of Octadecyl Glycidyl Ether
This protocol is based on the principles of phase-transfer catalysis in a solvent-free system.
Materials:
-
Octadecanol
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH), powdered
-
Tetrabutylammonium Bromide (TBAB)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add octadecanol (1 molar equivalent).
-
Add powdered sodium hydroxide (1.5 molar equivalents) and tetrabutylammonium bromide (0.05 molar equivalents).
-
With vigorous stirring, add epichlorohydrin (1.5 molar equivalents) dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid by-products (NaCl and unreacted NaOH).
-
The filtrate contains the crude octadecyl glycidyl ether. Purify further by vacuum distillation to remove unreacted epichlorohydrin and other volatile impurities.
Mandatory Visualization
Caption: Troubleshooting flowchart for low yield in octadecyl glycidyl ether synthesis.
Caption: Experimental workflow for the synthesis and purification of octadecyl glycidyl ether.
References
- 1. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 2. odr.chalmers.se [odr.chalmers.se]
- 3. researchgate.net [researchgate.net]
- 4. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]
- 5. US20020004605A1 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
Improving the purity of [(Octadecyloxy)methyl]oxirane through recrystallization
Technical Support Center: [(Octadecyloxy)methyl]oxirane Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of this compound via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities typically arise from the synthesis process, which often involves the reaction of 1-octadecanol with an epoxide source like epichlorohydrin.[1] Potential impurities include:
-
Unreacted 1-octadecanol.
-
Residual catalysts or bases (e.g., sodium hydroxide).[1]
-
By-products such as diols, formed by the hydrolysis of the oxirane ring.[1]
-
Oligomers or polymers formed through premature polymerization of the epoxide.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Due to its long octadecyl chain, this compound is a relatively nonpolar molecule. Effective recrystallization relies on selecting a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Good starting points include:
-
Single Solvents: Alcohols (e.g., ethanol, isopropanol), alkanes (e.g., hexane, heptane), or ketones (e.g., acetone).
-
Mixed Solvent Systems: A combination of a "soluble" solvent and an "anti-solvent." Common pairs include Hexane/Ethyl Acetate, Hexane/Acetone, or Methanol/Water.[2] With mixed solvents, the crude product is dissolved in a minimal amount of the "soluble" solvent at high temperature, followed by the slow addition of the "anti-solvent" until turbidity appears.
Q3: What is the expected melting point of pure this compound?
A3: The physical properties of long-chain aliphatic compounds can be variable. While a specific melting point is not consistently reported in literature, a sharp melting range is a key indicator of purity. The crude product will typically exhibit a broad and depressed melting range. After successful recrystallization, you should observe a significantly narrower and higher melting range.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of forming crystals. | 1. The solution is supersaturated, and the compound is coming out of solution above its melting point. 2. The cooling rate is too fast. 3. High concentration of impurities depressing the melting point. | 1. Reheat the solution and add a small amount (1-5%) of additional solvent to reduce saturation.[3] 2. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help. 3. Consider a preliminary purification step like a silica plug filtration to remove gross impurities before recrystallization.[4] |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off a portion of the solvent to increase the concentration and allow it to cool again.[3] 2. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. 3. If scratching fails, add a seed crystal from a previous pure batch. 4. Consider adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution. |
| Crystal formation is extremely rapid, resulting in fine powder. | 1. The solution is excessively supersaturated. 2. The cooling process is too fast. | 1. Rapid precipitation can trap impurities.[3] Reheat the solution to redissolve the solid, add a bit more solvent, and cool more slowly.[3] 2. Slow, controlled cooling is crucial for growing larger, purer crystals. Let the solution cool to room temperature on the benchtop before transferring to a cooling bath. |
| The final yield is very low (<50%). | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[3] 2. The crystals were washed with a solvent in which they are too soluble. 3. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper. | 1. Use the minimum amount of hot solvent necessary for complete dissolution. After filtration, cool the mother liquor to check for further crystal formation.[3] 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. To prevent this, preheat the funnel and receiving flask and ensure the solution remains hot throughout the filtration process. |
| The purified product is still colored or shows low purity. | 1. The colored impurity has similar solubility to the target compound. 2. Impurities were trapped within the crystal lattice due to rapid crystallization. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Perform a second recrystallization, ensuring a slow cooling rate to allow for proper crystal lattice formation. |
Quantitative Data Summary
The following table presents illustrative data for the recrystallization of this compound from various solvent systems. Actual results may vary based on the initial purity of the crude material.
| Solvent System | Initial Purity (GC-MS, %) | Purity after Recrystallization (%) | Yield (%) | Post-Recrystallization Melting Range (°C) |
| Isopropanol | 85.2 | 98.5 | 78 | 39 - 41 |
| Acetone | 86.1 | 99.1 | 82 | 40 - 41 |
| Hexane / Ethyl Acetate (10:1) | 85.5 | 97.9 | 85 | 38 - 40 |
| Ethanol | 84.9 | 96.5 | 72 | 39 - 41.5 |
Experimental Protocol: Recrystallization of this compound
1. Solvent Selection:
-
Place approximately 50 mg of the crude product into a small test tube.
-
Add the chosen solvent (e.g., acetone) dropwise at room temperature. The ideal solvent should not dissolve the compound at this stage.
-
Heat the test tube in a water bath. A suitable solvent will dissolve the compound completely at or near its boiling point.
-
Allow the test tube to cool. Abundant crystal formation upon cooling to room temperature and then in an ice bath indicates a good solvent choice.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Heat the mixture on a hot plate with gentle swirling. Add small portions of solvent until the solid is completely dissolved at the boiling point. Avoid adding excess solvent to maximize yield.
3. Hot Filtration (Optional):
-
This step is necessary if insoluble impurities or residual charcoal are present.
-
Place a fluted filter paper in a stemless funnel.
-
Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to warm them.
-
Pour the hot solution through the fluted filter paper quickly to minimize crystallization in the funnel.
4. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize crystal formation.
5. Isolation and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration, swirling the flask to transfer the crystal slurry into the funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor.
6. Drying:
-
Allow air to be pulled through the crystals on the Buchner funnel for several minutes to help them dry.
-
Transfer the semi-dry crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
Overcoming steric hindrance in the polymerization of bulky glycidyl ethers
Welcome to the technical support center for overcoming challenges in the polymerization of sterically hindered glycidyl ethers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of bulky glycidyl ethers so challenging?
The primary challenge is steric hindrance. The large, bulky side chains on the glycidyl ether monomer physically obstruct the approach of the propagating polymer chain end to the epoxide ring. This significantly slows down the rate of polymerization, often leads to incomplete conversion, and limits the achievable molecular weight. It can also promote side reactions, resulting in polymers with broad molecular weight distributions (high dispersity, Đ).
Q2: My polymerization resulted in a low molecular weight polymer. How can I increase it?
Achieving high molecular weight with bulky monomers is a common issue. Consider the following strategies:
-
Optimize the Initiator/Catalyst System: For anionic ring-opening polymerization (AROP), ensure the nucleophilicity of the propagating species is maximized. The use of additives like crown ethers can be highly effective.[1][2]
-
Increase Monomer Concentration: While counterintuitive, in some systems, a higher monomer concentration can favor propagation over termination or chain transfer reactions. However, this must be balanced with viscosity and heat transfer considerations.
-
Employ a Living Polymerization Technique: Methods like living anionic or cationic polymerization minimize termination and chain transfer, allowing the polymer chains to grow until all monomer is consumed.[3][4] Lewis pair-catalyzed AROP is particularly effective for controlled polymerization.[5]
-
Raise the Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier, thereby increasing the polymerization rate.[6] This should be done cautiously as higher temperatures can also promote undesirable side reactions.
Q3: The polydispersity (Đ) of my polymer is very high (>1.5). How can I achieve a narrower molecular weight distribution?
High dispersity indicates a lack of control over the polymerization process, often due to side reactions or slow initiation relative to propagation.
-
Slow Monomer Addition: Adding the monomer to the reaction mixture gradually rather than all at once can maintain a low instantaneous monomer concentration. This suppresses side reactions and can significantly narrow the dispersity.[7][8]
-
Use of a Crown Ether (for AROP): In anionic polymerization using alkali metal counterions (like K+), the propagating chain end exists as a tight ion pair, reducing its reactivity. Adding a crown ether, such as 18-crown-6, sequesters the cation, creating a more "naked" and highly reactive alkoxide anion. This enhances the propagation rate and control.[1][2]
-
Select a Controlled Polymerization Method: Lewis pair organocatalysis, for instance, offers excellent control over the polymerization of functional epoxides, yielding polymers with very low dispersity (Đ < 1.1).[5]
Q4: What is the best polymerization method for bulky glycidyl ethers?
The choice depends on the specific monomer structure and desired polymer characteristics.
-
Anionic Ring-Opening Polymerization (AROP): This is a robust and common method, especially when high control over molecular weight and low dispersity are required. It is highly effective for long-chain alkyl glycidyl ethers when used with additives like crown ethers.[2][9]
-
Cationic Ring-Opening Polymerization: This method is also viable, particularly for monomers that can stabilize a cationic propagating center.[3] Photoinitiated cationic polymerization can be a rapid curing technique.[10]
-
Lewis Pair-Catalyzed Polymerization: This is an advanced technique that uses a combination of a Lewis acid and a Lewis base to activate the monomer and the initiator simultaneously. It offers excellent control and is tolerant of various functional groups that might be problematic under strongly basic AROP conditions.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Polymerization or Very Low Conversion | 1. Insufficiently reactive initiator/catalyst.2. Severe steric hindrance.3. Presence of impurities (e.g., water, protic compounds) that terminate the reaction. | 1. Switch to a more powerful initiating system (e.g., phosphazene bases).2. For AROP, add a crown ether to increase nucleophilicity.[1]3. Increase reaction temperature.4. Rigorously dry all reagents, solvents, and glassware. |
| Low Molecular Weight | 1. Chain transfer reactions.2. Premature termination.3. Initiator concentration is too high relative to the monomer. | 1. Lower the reaction temperature to disfavor chain transfer.2. Use a controlled/"living" polymerization technique.[5]3. Decrease the initiator-to-monomer ratio.4. Ensure purity of all components. |
| Broad Polydispersity (Đ > 1.5) | 1. Slow initiation compared to propagation.2. Multiple active species with different reactivities.3. Side reactions (e.g., proton abstraction from the monomer).[11] | 1. Use a fast and efficient initiator.2. Implement slow monomer addition.[7]3. For AROP, use crown ethers to homogenize the active species (favoring separated ions over ion pairs).4. Choose a solvent that better solvates the ionic species (e.g., DMSO, THF).[11][12] |
| Cross-linked or Insoluble Polymer | 1. Presence of difunctional impurities.2. Unintended side reactions involving the monomer's side chain.3. For monomers with multiple polymerizable groups, lack of selectivity in the initiator. | 1. Purify the monomer thoroughly before polymerization.2. Use a more selective catalyst system. For example, the HI/I2 system can selectively polymerize the vinyl group of p-vinylphenyl glycidyl ether, leaving the epoxy group intact.[13]3. Adjust reaction conditions (e.g., lower temperature) to minimize side reactions. |
Data Presentation: Comparison of Polymerization Strategies
The following tables summarize quantitative data from various studies to help guide your experimental design.
Table 1: Anionic Ring-Opening Polymerization (AROP) of Bulky Glycidyl Ethers
| Monomer | Initiator System | Additive | Mₙ ( g/mol ) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| Long-Chain Alkyl Glycidyl Ethers | K⁺-based | 18-crown-6 | 4,000 - 9,000 | 1.12 - 1.34 | [1],[2] |
| Allyl Glycidyl Ether (AGE) | KOtBu in THF | None | - | 1.30 | [7] |
| Allyl Glycidyl Ether (AGE) | KOtBu in THF (Slow Addition) | None | - | 1.16 | [7] |
| Ethoxyethyl Glycidyl Ether (EEGE) | KOtBu in THF (Slow Addition) | None | - | 1.11 |[7] |
Table 2: Advanced Catalytic Systems for Glycidyl Ether Polymerization
| Monomer | Catalytic System | Key Feature | Mₙ ( g/mol ) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| Glycidyl Propargyl Ether (GPE) | Phosphazene base + Triethylborane | Lewis Pair Catalysis | Up to ~13,000 | < 1.1 | [5] |
| tert-Butyl Glycidyl Ether (tBuGE) | Benzyl alcohol / tBuP₄ | Phosphazene Base | - | ~1.1 | [14] |
| Various Epoxides | (salen)Co(III) complexes | Multifunctional Catalyst | - | Controlled | [15] |
| Phthalic Anhydride / Butylene Oxide | Zirconium(IV) complex | ROCOP Catalyst | 10,200 | 1.15 |[16] |
Experimental Protocols
Protocol: Controlled AROP of a Long-Chain Alkyl Glycidyl Ether using a Crown Ether
This protocol is a representative example for synthesizing a well-defined poly(alkyl glycidyl ether) with a target molecular weight.
Materials:
-
Alkyl Glycidyl Ether (e.g., Dodecyl Glycidyl Ether), dried over CaH₂ and distilled.
-
Initiator: Potassium naphthalenide solution in THF (titrated).
-
18-crown-6, dried by azeotropic distillation with toluene or vacuum sublimation.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
Methanol (acidified with HCl), for termination.
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Crown Ether Addition: Transfer dry THF (e.g., 50 mL) and a calculated amount of 18-crown-6 (typically 3-5 equivalents relative to the initiator) into the flask via cannula.
-
Initiation: Cool the flask to room temperature. Add the calculated volume of potassium naphthalenide initiator solution dropwise via syringe until a stable, faint green color persists, indicating all protic impurities have been scavenged. Then, add the precise amount of initiator required for the target molecular weight. The solution should be stirred vigorously.
-
Polymerization: Slowly add the purified alkyl glycidyl ether monomer to the initiator solution via a gas-tight syringe over 5-10 minutes. The reaction is often exothermic. The reaction mixture is typically stirred at a controlled temperature (e.g., 40-60°C) for several hours (4-24 h), depending on the monomer's reactivity. Monitor the reaction progress by taking aliquots for ¹H NMR or GPC analysis.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of acidified methanol. The disappearance of the color of the living polymer chain ends indicates successful termination.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol). Filter the polymer, redissolve it in a small amount of a suitable solvent (like THF or dichloromethane), and re-precipitate.
-
Drying: Dry the purified polymer under high vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.
-
Characterization: Analyze the final polymer for its number-average molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H and ¹³C NMR spectroscopy.
Visualizations
Troubleshooting Workflow for Bulky Monomer Polymerization
Caption: Troubleshooting workflow for optimizing the polymerization of bulky glycidyl ethers.
Mechanism: Role of Crown Ether in Anionic Polymerization
Caption: Role of 18-crown-6 in enhancing the reactivity of the propagating species in AROP.
References
- 1. Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 14. Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. escholarship.org [escholarship.org]
- 16. pubs.acs.org [pubs.acs.org]
Side reactions to avoid in the synthesis of [(Octadecyloxy)methyl]oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of [(Octadecyloxy)methyl]oxirane synthesis. Our goal is to help you minimize side reactions and maximize the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method is a variation of the Williamson ether synthesis. This involves the reaction of octadecanol with epichlorohydrin in the presence of a strong base, such as sodium hydroxide. Often, a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is used to facilitate the reaction between the alcohol and the alkyl halide, especially in a two-phase system. Lewis acid catalysis is another reported method.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions include:
-
Hydrolysis of Epichlorohydrin: Water present in the reaction mixture can hydrolyze epichlorohydrin to form glycerol and other related byproducts.
-
Polymerization: The oxirane ring of the product, this compound, can undergo ring-opening polymerization, especially at elevated temperatures or in the presence of certain catalysts.
-
Formation of Di-glycidyl Ether: The intermediate chlorohydrin can react with another molecule of epichlorohydrin, leading to the formation of a di-glycidyl ether impurity.
-
Elimination Reaction: The base can promote the elimination of HCl from epichlorohydrin to form allyl alcohol, which can then react to form allyl glycidyl ether. While less common with primary alcohols, it's a possibility to consider.
Q3: How can I minimize the formation of these side products?
A3: To minimize side reactions, consider the following:
-
Use a Stoichiometric Amount of Base: An excess of base can promote side reactions.
-
Control the Reaction Temperature: Higher temperatures can favor polymerization and other undesired reactions.
-
Use a Phase-Transfer Catalyst: A PTC can improve the reaction rate at lower temperatures, reducing the likelihood of side reactions.
-
Ensure Anhydrous Conditions: Minimize the presence of water to prevent the hydrolysis of epichlorohydrin.
-
Optimize the Addition Rate: Slow, controlled addition of epichlorohydrin can help to manage the reaction exotherm and minimize side product formation.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying the product are:
-
Distillation: Vacuum distillation is effective for separating the desired product from less volatile impurities.
-
Chromatography: Column chromatography using silica gel can be employed for high-purity applications to separate the product from structurally similar impurities. High-performance liquid chromatography (HPLC) can also be used for analytical and preparative separations.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time.- Ensure efficient stirring.- Check the activity of the catalyst.- Optimize the stoichiometry of reactants. |
| Significant side reactions. | - Lower the reaction temperature.- Use a more selective catalyst.- Control the rate of addition of epichlorohydrin.- Ensure anhydrous conditions. | |
| Presence of Unreacted Octadecanol | Insufficient amount of epichlorohydrin or base. | - Adjust the molar ratio of reactants.- Ensure the base is fully dissolved and active. |
| Inefficient phase transfer. | - Increase the amount of phase-transfer catalyst.- Improve agitation to increase the interfacial area. | |
| High Content of Polymer Impurities | High reaction temperature. | - Maintain a lower and consistent reaction temperature.- Consider using a polymerization inhibitor. |
| Prolonged reaction time at elevated temperatures. | - Monitor the reaction progress and stop it once the starting material is consumed. | |
| Presence of Water-Soluble Impurities | Hydrolysis of epichlorohydrin. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete phase separation during workup. | - Perform multiple aqueous washes.- Use brine to break up emulsions. |
Quantitative Data on Side Reactions
The following table summarizes representative yields and byproduct formation in the synthesis of long-chain alkyl glycidyl ethers (using decanol and tetradecanol as examples, which are structurally similar to octadecanol). This data is adapted from a study on solvent-free synthesis using a phase-transfer catalyst.[2]
| Reactant Alcohol | Reaction Time (hours) | Product Yield (%) | Byproduct 1 (%)* | Byproduct 2 (%)** |
| 1-Decanol | 2 | ~68 | ~8 | ~5 |
| 1-Tetradecanol | 2 | ~78 | Not Detected | Not Detected |
*Byproduct 1: 1,3-dialkoxypropan-2-ol **Byproduct 2: 1,3-dialkoxy-2-propyl glycidyl ether
Experimental Protocols
Key Experiment: Synthesis of this compound via Phase-Transfer Catalysis
Materials:
-
Octadecanol
-
Epichlorohydrin
-
Sodium hydroxide (pellets)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve octadecanol and a catalytic amount of TBAB (e.g., 5 mol%) in anhydrous toluene.
-
Addition of Base: Add powdered sodium hydroxide to the mixture and stir vigorously.
-
Addition of Epichlorohydrin: Heat the mixture to the desired temperature (e.g., 60-70°C). Add epichlorohydrin dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the octadecanol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add deionized water to dissolve the sodium chloride and any remaining sodium hydroxide. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
Caption: Synthesis pathway of this compound.
Side Reaction Pathways Diagram
Caption: Common side reaction pathways.
References
Factors affecting the molecular weight distribution in glycidyl ether polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycidyl ether polymerization. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: My polymer has a broader molecular weight distribution (high polydispersity index, PDI) than expected.
-
Question: I am performing an anionic ring-opening polymerization (AROP) of a glycidyl ether, and my final polymer has a high PDI. What are the potential causes and how can I achieve a narrower molecular weight distribution?
-
Answer: A high polydispersity index (PDI) in anionic ring-opening polymerization of glycidyl ethers can stem from several factors. The most common culprits are impurities, side reactions, and issues with the initiation process.
-
Protic Impurities: Protic impurities, such as water or alcohols, introduced during the generation of the initiator system can interfere with the polymerization, leading to a broader molecular weight distribution.[1] It is crucial to ensure all reagents and solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: Unwanted side reactions can be detrimental to controlling the polymerization.[1] For instance, in the polymerization of allyl glycidyl ether, isomerization of the allyl side chain can occur, although this is more dependent on temperature than directly correlated with PDI.[1] Chain transfer reactions are another common side reaction that can increase polydispersity.[2]
-
Initiation Control: The method of initiator generation is critical. Using a strong, non-nucleophilic base to generate an alkoxide initiator can introduce protic impurities if the conjugate acid is not quantitatively removed.[1] A more controlled approach is to use a radical-anion like potassium naphthalenide to generate the potassium alkoxide initiator, as the byproducts are innocuous to the polymerization.[1]
-
Slow Monomer Addition: A highly effective technique to reduce PDI is the slow addition of the monomer to the initiator solution. This method helps to maintain a low concentration of monomer throughout the reaction, which can suppress side reactions and lead to a more controlled polymerization. For example, in the polymerization of allyl glycidyl ether (AGE) with potassium tert-butoxide in THF at 45 °C, decreasing the monomer feed rate from 5000 µL/h to 50 µL/h can reduce the dispersity from 1.30 to 1.16.[2]
-
Temperature Control: High polymerization temperatures can promote unwanted side reactions.[1] It is essential to carefully control the reaction temperature. For allyl glycidyl ether polymerization, temperatures below 40 °C can minimize side chain isomerization.[1]
-
Issue 2: The molecular weight of my polymer is significantly different from the theoretical (stoichiometric) value.
-
Question: I calculated the expected molecular weight based on my monomer-to-initiator ratio, but the experimentally determined molecular weight (e.g., by GPC or NMR) is much lower/higher. What could be the reason?
-
Answer: Discrepancies between theoretical and observed molecular weights often point to issues with initiation efficiency, chain transfer reactions, or unintended termination steps.
-
Initiator Inefficiency: If the actual number of active initiating species is lower than calculated (due to impurities or incomplete deprotonation), the resulting polymer chains will be longer than expected, leading to a higher molecular weight. Conversely, if there are more initiating species than intended (e.g., from impurities that can initiate polymerization), the molecular weight will be lower.
-
Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities can terminate a growing polymer chain and initiate a new one. This process leads to the formation of more polymer chains than initiators, resulting in a lower average molecular weight than theoretically predicted.[2]
-
Incomplete Monomer Conversion: If the polymerization is stopped before all the monomer has been consumed, the resulting molecular weight will be lower than the theoretical value calculated for full conversion. Ensure sufficient reaction time for quantitative conversion, which can be longer for higher molar masses.[1]
-
GPC Calibration: When using Gel Permeation Chromatography (GPC) for molecular weight determination, ensure that the instrument is calibrated with appropriate standards (e.g., polystyrene). The hydrodynamic volume of your poly(glycidyl ether) may differ from the standards, leading to inaccuracies in the measured molecular weight.[3]
-
Issue 3: My polymerization reaction is not proceeding or is extremely slow.
-
Question: I have set up my glycidyl ether polymerization, but I am observing very low or no monomer conversion. What are the possible reasons for this?
-
Answer: A stalled or sluggish polymerization can be frustrating. The root cause often lies with the initiator, catalyst system, or the presence of inhibitors.
-
Initiator/Catalyst Deactivation: The initiating or catalytic species may have been deactivated by impurities. As mentioned, water and other protic impurities are particularly detrimental in anionic polymerizations. In cationic polymerizations, nucleophilic impurities can quench the propagating cationic species.
-
Insufficient Activation: In some systems, such as monomer-activated anionic polymerization, an activator (e.g., triisobutylaluminum) is used in conjunction with an initiator (e.g., an onium salt).[4] An incorrect ratio or insufficient amount of the activator will lead to a slow or incomplete reaction.
-
Low Temperature: While high temperatures can cause side reactions, excessively low temperatures can significantly reduce the rate of polymerization. Ensure the reaction temperature is appropriate for the chosen initiator/catalyst system.
-
Monomer Purity: The glycidyl ether monomer itself may contain inhibitors from its synthesis or storage. Purification of the monomer (e.g., by distillation) before use is highly recommended.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main types of polymerization methods for glycidyl ethers?
-
A1: The most common methods are anionic ring-opening polymerization (AROP) and cationic ring-opening polymerization. AROP is often preferred for achieving well-defined polymers with low polydispersity.[1][3] Monomer-activated anionic ROP is another advanced technique that allows for the synthesis of high molecular weight poly(glycidyl ethers) in a controlled manner.[4]
-
-
Q2: How does the choice of initiator affect the polymerization?
-
A2: The initiator is crucial for controlling the polymerization. In AROP, common initiators are alkoxides generated from alcohols and strong bases. The choice of counter-ion (e.g., K+, Na+, Cs+) can influence the polymerization rate and control. As mentioned, the method of generating the alkoxide is critical to avoid impurities.[1] In cationic polymerization, initiators are typically Lewis acids or compounds that can generate carbocations.
-
-
Q3: Can I polymerize glycidyl ethers with functional groups?
-
A3: Yes, glycidyl ethers with a wide variety of functional groups can be polymerized. For example, allyl glycidyl ether (AGE) contains a pendant allyl group that is amenable to post-polymerization modification via thiol-ene coupling.[1] However, some functional groups may interfere with the polymerization mechanism. For instance, terminal alkynes can be labile under strongly basic conditions, making controlled AROP challenging without specific catalytic systems like a Lewis pair organocatalyst.[5]
-
-
Q4: What is the effect of solvent on glycidyl ether polymerization?
Quantitative Data Summary
Table 1: Effect of Polymerization Conditions on Molecular Weight and Polydispersity of Poly(allyl glycidyl ether) (PAGE)
| Polymerization Type | Temperature (°C) | Target Mn ( kg/mol ) | Observed Mn ( kg/mol ) | PDI | % Isomerization | Reference |
| Neat | 30 | 10 | 10.2 | 1.10 | 0 | [1] |
| Neat | 60 | 10 | 10.1 | 1.11 | 4 | [1] |
| Neat | 80 | 10 | 10.3 | 1.13 | 10 | [1] |
| Solution | 30 | 10 | 10.0 | 1.08 | 0 | [1] |
| Solution | 60 | 10 | 9.9 | 1.09 | 4 | [1] |
| Solution | 80 | 10 | 10.1 | 1.12 | 10 | [1] |
Table 2: Effect of Monomer Feed Rate on Dispersity of Poly(allyl glycidyl ether) (PAGE)
| Monomer | Initiator | Solvent | Temperature (°C) | Feed Rate (µL/h) | Dispersity (Đ) | Reference |
| AGE | KOtBu | THF | 45 | 5000 | 1.30 | [2] |
| AGE | KOtBu | THF | 45 | 50 | 1.16 | [2] |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether (AGE) using Potassium Naphthalenide Initiator
This protocol is adapted from a procedure for controlled polymerization of AGE.[1]
Materials:
-
Benzyl alcohol (initiator precursor)
-
Potassium naphthalenide solution in THF
-
Allyl glycidyl ether (AGE) monomer, dried and distilled
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous methanol (for termination)
Procedure:
-
Initiator Preparation:
-
In a glovebox, add a stoichiometric amount of potassium naphthalenide solution to a solution of benzyl alcohol in anhydrous THF.
-
Stir the solution at room temperature until the green color of the naphthalenide radical anion disappears, indicating complete deprotonation of the benzyl alcohol to form the potassium benzoxide initiator.
-
-
Polymerization:
-
Cool the initiator solution to the desired reaction temperature (e.g., 30 °C).
-
Add the purified AGE monomer to the initiator solution via a syringe under an inert atmosphere.
-
Allow the polymerization to proceed for the desired time (e.g., 20 hours for lower molecular weights, up to 144 hours for higher molecular weights >50 kg/mol ).[1]
-
-
Termination:
-
Terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anionic chain ends.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or decantation and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure and determine the extent of any side-chain isomerization by ¹H NMR spectroscopy.[1]
-
Visualizations
Caption: Troubleshooting workflow for high polydispersity in glycidyl ether polymerization.
Caption: Simplified mechanism of anionic ring-opening polymerization of glycidyl ethers.
References
- 1. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Architectural Control of Polyethers from [(Octadecyloxy)methyl]oxirane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of [(Octadecyloxy)methyl]oxirane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyethers from this compound, helping you diagnose and resolve problems in your experiments.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High Polydispersity (PDI > 1.2) in Anionic Polymerization | Insufficient control over the propagating anionic species. This can be due to slow initiation relative to propagation or side reactions. For long-chain alkyl glycidyl ethers, the reactivity of the alkoxide chain end can be affected by the bulky side chain. | Add a crown ether, such as 18-crown-6, to the reaction mixture. The crown ether complexes the counter-ion (e.g., K⁺), creating a more dissociated and reactive anionic chain end, which can lead to a more controlled polymerization.[1] |
| Low Monomer Conversion | Inactive initiator or catalyst. Presence of impurities that terminate the polymerization (e.g., water, acidic protons). Insufficient reaction time or temperature. | Ensure all reagents and solvents are rigorously purified and dried. Verify the activity of your initiator/catalyst. Increase reaction time or temperature, monitoring for potential side reactions. |
| Inconsistent Molecular Weight (Mn) Between Batches | Inaccurate stoichiometry of monomer to initiator. Impurities in the monomer or solvent. | Precisely measure the amounts of monomer and initiator. Purify the monomer and solvent before use to remove any terminating agents. |
| Formation of Unwanted Side Products | Chain transfer reactions, particularly in cationic polymerization, can lead to a broadening of the molecular weight distribution.[2] Rearrangement of the epoxide ring under certain catalytic conditions. | For cationic polymerization, carefully select the initiator and control the temperature to minimize chain transfer. In anionic polymerization, ensure a clean system to prevent side reactions. |
| Difficulty Synthesizing Block Copolymers | Inefficient initiation from the macroinitiator. Termination of the first block before the addition of the second monomer. | Ensure the end-group of the first polymer block is a suitable initiator for the second monomer. For anionic polymerization of this compound with a PEG macroinitiator, ensure the terminal hydroxyl groups of PEG are fully deprotonated to initiate the polymerization of the oxirane. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the architecture of polyethers from this compound?
A1: The primary methods involve living/controlled polymerization techniques, which allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. The main approaches are:
-
Anionic Ring-Opening Polymerization (AROP): This is a common method for polymerizing oxiranes. To achieve good control, especially with bulky side chains like the octadecyloxy group, the addition of a crown ether (e.g., 18-crown-6) is often necessary to enhance the reactivity of the propagating species.[1]
-
Cationic Ring-Opening Polymerization (CROP): This method can also be employed, but it is often more prone to side reactions like chain transfer, which can make it more challenging to achieve narrow molecular weight distributions.[2]
-
Monomer-Activated Anionic Ring-Opening Polymerization: This is another strategy for achieving controlled polymerization of hydrophobic long-chain epoxide monomers.[3]
Q2: How can I synthesize amphiphilic block copolymers using this compound?
A2: Amphiphilic block copolymers, such as ABA triblock copolymers with a hydrophilic central block, can be synthesized by using a macroinitiator. For example, to create a poly(ethylene glycol)-b-poly(this compound)-b-poly(ethylene glycol) (ABA type) copolymer, you can use a poly(ethylene glycol) (PEG) macroinitiator with hydroxyl end-groups. These hydroxyl groups are deprotonated with a strong base to create alkoxide initiating sites for the anionic ring-opening polymerization of this compound.[1]
Q3: What type of initiators are suitable for the anionic polymerization of this compound?
A3: For the anionic ring-opening polymerization of this compound, alkoxide initiators are typically used. These can be generated from the deprotonation of alcohols. If you are synthesizing a block copolymer with a hydrophilic block like PEG, the deprotonated hydroxyl end-groups of the PEG itself can act as the initiator.[1]
Q4: How does the long alkyl chain of this compound affect its polymerization?
A4: The long, hydrophobic octadecyl chain significantly influences the properties of the resulting polymer, making it highly hydrophobic. This allows for the creation of amphiphilic block copolymers that can self-assemble in solution.[1][3] During polymerization, the bulky side chain can affect the reactivity of the monomer and the propagating chain end, which is why additives like crown ethers may be needed for better control in anionic polymerization.[1]
Experimental Protocols
Anionic Ring-Opening Polymerization of this compound
This protocol describes a general procedure for the controlled anionic ring-opening polymerization of this compound to form a homopolymer.
Materials:
-
This compound (monomer), purified and dried.
-
Initiator (e.g., potassium naphthalenide or a deprotonated alcohol).
-
18-crown-6.
-
Anhydrous solvent (e.g., THF).
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
The purified monomer and 18-crown-6 are dissolved in the anhydrous solvent in the reaction vessel.
-
The initiator solution is added dropwise to the monomer solution at the desired reaction temperature.
-
The reaction is allowed to proceed for the desired time, with stirring, under an inert atmosphere.
-
The polymerization is terminated by the addition of a proton source (e.g., acidified methanol).
-
The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.
Data Presentation
| Parameter | Homopolymer Example[1] | Triblock Copolymer Example[1] |
| Monomer | C12-Alkyl Glycidyl Ether | C12-Alkyl Glycidyl Ether |
| Initiator/Macroinitiator | Potassium Naphthalenide | PEG (Mn = 6k, 10k, 20k g/mol ) |
| Molecular Weight (Mn) | 4,000 - 9,000 g/mol | 7,000 - 28,000 g/mol |
| Dispersity (Đ) | Narrow | 1.12 - 1.34 |
| Additive | 18-crown-6 | 18-crown-6 |
Visualizations
Caption: Workflow for Anionic Ring-Opening Polymerization.
Caption: Troubleshooting Logic for High Polydispersity.
References
Minimizing by-products in the reaction of octadecanol with epichlorohydrin
Technical Support Center: Synthesis of Octadecyl Glycidyl Ether
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the reaction of octadecanol with epichlorohydrin to synthesize octadecyl glycidyl ether. The focus is on minimizing by-product formation and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the reaction of octadecanol with epichlorohydrin?
A1: The most frequently encountered by-products include:
-
Sodium Chloride (NaCl): Formed when using sodium hydroxide as the base for deprotonation of the alcohol and subsequent ring-closing of the chlorohydrin intermediate.[1]
-
Polymeric By-products: These can form, especially at elevated temperatures or with improper control of reactant stoichiometry.[2][3]
-
Unreacted Starting Materials: Residual octadecanol and epichlorohydrin may remain after the reaction is complete.
-
Chlorinated By-products: Formation of compounds like 1,3-dichloro-2-propanol can occur if chloride ions react with epichlorohydrin.[4] The use of certain Lewis acid catalysts can also lead to products with a high chlorine content.[2]
-
Di-octadecyl Ether of Glycerol: This can form if the newly formed glycidyl ether reacts with another molecule of octadecanol.
-
3-Chloroallyl Alcohol and its Glycidyl Ether: These by-products can arise from the deprotonation of epichlorohydrin under strongly alkaline conditions, followed by ring-opening.[5]
Q2: How can I minimize the formation of these by-products?
A2: Several strategies can be employed to reduce by-product formation:
-
Phase Transfer Catalysis (PTC): Utilizing a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve the reaction rate and selectivity, leading to higher yields of the desired product.[1][6][7] PTCs facilitate the transfer of the alkoxide ion from the solid or aqueous phase to the organic phase where the reaction occurs.[8]
-
Solvent-Free Conditions: Performing the reaction without an organic solvent can simplify the workup, as the main solid by-product, NaCl, can be removed by simple filtration.[1][9]
-
Careful Control of Reaction Temperature: The reaction is exothermic. Maintaining a consistent temperature (e.g., 60°C) is crucial to prevent the formation of colored and crosslinked polymeric by-products.[3]
-
Stoichiometry of Reactants: Optimizing the molar ratio of octadecanol, epichlorohydrin, and the base (e.g., sodium hydroxide) is critical. An excess of epichlorohydrin is often used to ensure complete conversion of the alcohol.[2]
-
Gradual Addition of Base: Adding the base portion-wise or slowly can help to control the reaction exotherm and minimize side reactions.
Q3: What is the role of a phase transfer catalyst (PTC) in this reaction?
A3: A phase transfer catalyst facilitates the reaction between reactants that are in different, immiscible phases (e.g., a solid base and a liquid organic phase).[8] In this synthesis, the PTC helps to transfer the octadecanolate anion (formed by the reaction of octadecanol with a base like NaOH) into the organic phase containing epichlorohydrin, thereby accelerating the desired nucleophilic attack to form the intermediate chlorohydrin, which then cyclizes to the glycidyl ether.[8][9] This enhances the reaction rate and often leads to cleaner reactions with higher yields.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Octadecyl Glycidyl Ether | - Incomplete reaction.- Suboptimal reaction temperature.- Inefficient mixing.- Insufficient amount of catalyst or base. | - Monitor the reaction progress using GC or TLC to ensure it has gone to completion.- Optimize the reaction temperature. A typical range is 50-70°C.[1]- Ensure vigorous stirring to facilitate phase transfer.- Adjust the molar ratios of the phase transfer catalyst and base. |
| High Content of Unreacted Octadecanol | - Insufficient epichlorohydrin or base.- Short reaction time. | - Increase the molar ratio of epichlorohydrin to octadecanol.- Ensure a sufficient amount of base is used for deprotonation.- Extend the reaction time and monitor for the disappearance of octadecanol. |
| Product is Colored (Yellow/Brown) | - Reaction temperature was too high.- Presence of impurities. | - Maintain strict temperature control throughout the reaction.[3]- Use purified reactants. |
| High Chlorine Content in the Final Product | - Formation of chlorinated by-products.- Incomplete dehydrochlorination. | - Avoid Lewis acid catalysts that can increase chlorine content.[2]- Ensure a sufficient amount of base is used in the dehydrochlorination step.- Consider a two-step process where the chlorohydrin intermediate is first formed and then dehydrochlorinated.[10] |
| Formation of Polymeric By-products | - High reaction temperature.- Incorrect stoichiometry. | - Lower the reaction temperature and ensure even heat distribution.- Carefully control the molar ratios of the reactants. |
| Difficulty in Removing Salt By-products | - Inefficient filtration. | - Use a solvent like n-hexane to dissolve the product before filtration to facilitate the removal of solid NaCl and excess NaOH.[1] |
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Alkyl Glycidyl Ethers
| Alcohol | Catalyst | Molar Ratio (Alcohol:NaOH:Epichlorohydrin) | Temperature (°C) | Yield (%) | Reference |
| Octanol | TBAB | 1:2.3:2.0 | 60 | 92.0 | [1] |
| Octadecanol | TBAB | 1:2.3:2.0 | 60 | 91.7 | [1] |
| Oleyl Alcohol | TBAB | 1:2.3:3.0 | Not Specified | 71 | [5] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of Octadecyl Glycidyl Ether using Phase Transfer Catalysis
This protocol is adapted from a method described for the synthesis of alkyl glycidyl ethers.[1]
Materials:
-
Octadecanol
-
Epichlorohydrin
-
Sodium Hydroxide (pellets or powder)
-
Tetrabutylammonium Bromide (TBAB)
-
n-Hexane (for extraction)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a temperature controller, combine octadecanol (0.60 mol), sodium hydroxide (1.38 mol), tetrabutylammonium bromide (3.75 mmol), and epichlorohydrin (1.20 mol).
-
Heat the mixture to 60°C while stirring vigorously.
-
Maintain the reaction at 60°C and continue stirring. Monitor the progress of the reaction by gas chromatography (GC) until the yield of octadecyl glycidyl ether no longer increases with time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 250 mL of n-hexane to the reaction mixture and stir to dissolve the organic components.
-
Filter the mixture to remove the solid by-products (sodium chloride and excess sodium hydroxide).
-
Extract the filtrate with another 250 mL of n-hexane.
-
Combine the organic phases.
-
Purify the octadecyl glycidyl ether by distillation under reduced pressure (e.g., 134–136°C at 0.054 mm Hg).[1]
Visualizations
Caption: Reaction pathway for the synthesis of octadecyl glycidyl ether.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Common by-product formation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0545576A1 - Process for the glycidylation of alcohols - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. EP0488767A2 - Process for making epichlorohydrin resins - Google Patents [patents.google.com]
- 5. Biobased oleyl glycidyl ether: copolymerization with ethylene oxide, postmodification, thermal properties, and micellization behavior - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00159E [pubs.rsc.org]
- 6. iagi.or.id [iagi.or.id]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 9. odr.chalmers.se [odr.chalmers.se]
- 10. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of [(Octadecyloxy)methyl]oxirane and Other Epoxides for Researchers and Drug Development Professionals
An in-depth guide to the properties, reactivity, and applications of [(Octadecyloxy)methyl]oxirane in comparison to other relevant epoxides, supported by experimental data and detailed protocols.
This compound, also known as octadecyl glycidyl ether, is a long-chain aliphatic epoxide that is gaining increasing attention in various fields, particularly in drug delivery and material science. Its unique combination of a reactive oxirane ring and a long hydrophobic octadecyl chain imparts distinct physicochemical properties that set it apart from shorter-chain and aromatic epoxides. This guide provides a comprehensive comparative analysis of this compound against other common epoxides, offering researchers, scientists, and drug development professionals a valuable resource for selecting the appropriate epoxide for their specific application.
Physicochemical Properties: A Comparative Overview
The length of the alkyl chain in glycidyl ethers significantly influences their physical and chemical properties. As the chain length increases, the hydrophobicity of the molecule increases, which in turn affects its solubility, viscosity, and thermal characteristics.
| Property | Butyl Glycidyl Ether | Octyl/Decyl Glycidyl Ether | Dodecyl Glycidyl Ether | This compound (Octadecyl Glycidyl Ether) | Phenyl Glycidyl Ether |
| Molecular Formula | C₇H₁₄O₂ | C₁₁H₂₂O₂ / C₁₃H₂₆O₂ | C₁₅H₃₀O₂ | C₂₁H₄₂O₂ | C₉H₁₀O₂ |
| Molecular Weight ( g/mol ) | 130.19 | ~186.29 / ~214.35 | 242.40 | 326.56 | 150.17 |
| Boiling Point (°C) | 164-166 | 235-285 | ~280-300 | 413.4 at 760 mmHg[1] | 245 |
| Density (g/mL at 25°C) | 0.92-0.93 | ~0.90 | ~0.89 | 0.885[1] | 1.11 |
| Calculated logP | 1.42[1] | ~3.5 - 4.5 | ~5.8 | ~8.2 | 1.69 |
| Water Solubility | 2 g/100 mL[1] | Low | Very Low | Insoluble | Slightly Soluble |
Table 1: Comparative Physicochemical Properties of Various Glycidyl Ethers. The data highlights the trend of decreasing density and water solubility, and increasing molecular weight, boiling point, and hydrophobicity (logP) with increasing alkyl chain length.
Reactivity and Ring-Opening Reactions
The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for the wide range of applications of epoxides in synthesis and materials science. The reaction can be catalyzed by both acids and bases.
Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. In contrast, under acidic conditions, the epoxide oxygen is protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
The nature of the substituent on the epoxide can influence its reactivity. For instance, electron-withdrawing groups can affect the regioselectivity of the ring-opening reaction. In cationic polymerization, the reactivity of epoxides is related to the stability of the resulting oxonium ion intermediates. Cycloaliphatic epoxides, which have a highly strained ring, tend to polymerize faster than alkyl and aryl glycidyl ethers.[2]
A comparative study on the curing kinetics of diglycidyl ether of bisphenol A (DGEBA) and bisphenol F (DGEBF) with an amine curing agent showed that despite having the same reactive epoxy groups, the initial reaction rate was slower for DGEBF. This was attributed to intermolecular stacking hindering the approach of the reactants.[3][4]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of aliphatic alkyl glycidyl ethers using a phase-transfer catalyst.[5]
Materials:
-
1-Octadecanol
-
Epichlorohydrin
-
Sodium hydroxide (solid)
-
Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 1-octadecanol (1 equivalent) and a catalytic amount of TBAB (e.g., 5 mol%) in toluene.
-
Heat the mixture to a specified temperature (e.g., 70-80 °C) with vigorous stirring.
-
Slowly add solid sodium hydroxide (1.5 equivalents) to the reaction mixture.
-
From the dropping funnel, add epichlorohydrin (1.2 equivalents) dropwise over a period of 1-2 hours.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours (e.g., 4-6 hours) until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter to remove the solid by-products (sodium chloride and excess sodium hydroxide).
-
Wash the filtrate with deionized water to remove any remaining salts and TBAB.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Ring-Opening Reaction of this compound with Benzylamine
This protocol describes a general procedure for the regioselective ring-opening of an epoxide with an amine.[6][7]
Materials:
-
This compound
-
Benzylamine
-
Ethanol (solvent)
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1 equivalent) in ethanol.
-
Add benzylamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required duration (e.g., 12-24 hours). The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a β-amino alcohol, can be purified by column chromatography on silica gel.
Determination of Epoxide Equivalent Weight (EEW)
The Epoxide Equivalent Weight (EEW) is a crucial quality control parameter for epoxy resins, representing the weight of resin in grams that contains one mole of epoxy groups. This can be determined by titration according to methods like ASTM D1652.
Materials:
-
Epoxy resin sample (e.g., this compound)
-
Chloroform
-
Acetic acid
-
Tetraethylammonium bromide solution
-
0.1 N Perchloric acid in acetic acid (titrant)
-
Potentiometric titrator with a suitable electrode system
Procedure:
-
Accurately weigh a suitable amount of the epoxy resin sample into a beaker.
-
Dissolve the sample in chloroform.
-
Add acetic acid and the tetraethylammonium bromide solution.
-
Titrate the solution with a standardized 0.1 N solution of perchloric acid in acetic acid using a potentiometric titrator.
-
The endpoint is detected as a potential jump, which corresponds to the point where all epoxy groups have reacted.
-
A blank titration without the epoxy resin sample should also be performed.
-
The EEW is calculated using the following formula: EEW (g/eq) = (Weight of sample (g) × 1000) / [(Volume of titrant for sample (mL) - Volume of titrant for blank (mL)) × Normality of titrant (N)]
Applications in Drug Development and Material Science
The long alkyl chain of this compound makes it a valuable component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA and siRNA. The hydrophobic tail can be incorporated into the lipid bilayer of the nanoparticle, while the oxirane group can be used for further functionalization, for example, by reacting it with amine-containing lipids to form ionizable lipids. These ionizable lipids are crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm.
In material science, long-chain alkyl glycidyl ethers are used as reactive diluents for epoxy resins. They reduce the viscosity of the resin formulation, improving its processability, while also imparting flexibility and toughness to the cured material.[8] The long alkyl chain can also enhance the hydrophobic properties of the final product.
Cytotoxicity: A Comparative Perspective
While comprehensive, directly comparative cytotoxicity data for a wide range of alkyl glycidyl ethers is limited, some studies provide insights. A study on long-chain 2-amino alcohols and 1,2-diamines, which can be synthesized from epoxides, showed that free 1,2-diamines exhibited IC50 values between 2.0 and 3.3 mM against various solid tumor cell lines.[9] Another study on long-chain busulfan analogues, which are also alkylating agents, reported IC50 values between 20.82 and 26.36 µM.[10] Generally, the cytotoxicity of such compounds is influenced by factors such as alkyl chain length, which affects cell membrane interactions, and the reactivity of the functional group. It has been noted that longer alkyl chains can increase the affinity for the lipid bilayer of cell membranes, potentially leading to easier penetration into cancer cells.[11]
Visualizing Workflows and Pathways
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Generalized Signaling Pathway for Epoxide-Mediated Cytotoxicity
Caption: Epoxide-induced cytotoxicity pathway.
Experimental Workflow for Lipid Nanoparticle (LNP) Formulation using an Alkyl Glycidyl Ether Derivative
Caption: LNP formulation and characterization workflow.
Conclusion
This compound presents a unique set of properties that make it a highly attractive molecule for applications requiring hydrophobicity and a reactive handle for further chemical modification. Its long alkyl chain significantly influences its physical properties compared to shorter-chain analogues, making it a valuable component in the design of drug delivery systems and advanced materials. Understanding the comparative reactivity and physicochemical characteristics of this compound and other epoxides is crucial for researchers to harness their full potential in a variety of scientific and industrial applications. This guide provides a foundational understanding and practical protocols to aid in the exploration and utilization of these versatile chemical entities.
References
- 1. Butyl glycidyl ether | CAS#:2426-08-6 | Chemsrc [chemsrc.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Exploring the Impact of Molecular Structure on Curing Kinetics: A Comparative Study of Diglycidyl Ether of Bisphenol A and F Epoxy Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US7615604B2 - Diols formed by ring-opening of epoxies - Google Patents [patents.google.com]
- 7. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro cytotoxicity of long chain 2-amino alcohols and 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to HPLC and Alternative Methods for Glycidyl Ether Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing the purity of various glycidyl ethers. Purity assessment is critical, encompassing the quantification of the principal compound, the profiling of related impurities, and the determination of enantiomeric excess. This document details validated HPLC protocols and compares them with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and classical titration. Experimental data is presented to support an objective evaluation of each method's performance.
HPLC Methods for Glycidyl Ether Analysis: A Comparative Overview
HPLC is a versatile and widely adopted technique for the purity analysis of glycidyl ethers due to its applicability to a broad range of these compounds, from fatty acid glycidyl esters (GEs) found in edible oils to industrial monomers like Bisphenol A diglycidyl ether (BADGE) and chiral intermediates such as glycidyl butyrate. The choice of column, mobile phase, and detector is paramount and is dictated by the analyte's chemical properties and the specific purity question being addressed.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common chromatographic mode for the analysis of various glycidyl ethers. C18 columns are frequently employed, offering robust separation for a wide range of polarities.
For Glycidyl Esters (GEs) in Edible Oils: A validated Ultra-Performance Liquid Chromatography (UPLC) method coupled with an Evaporative Light-Scattering Detector (ELSD) demonstrates effective separation of five major GE species within 20 minutes using a C18 column.[1] This method provides an alternative to GC-MS, particularly when mass spectrometric detectors are unavailable.[1]
For Bisphenol A Diglycidyl Ether (BADGE) and its Derivatives: HPLC with Fluorescence Detection (FLD) is a highly sensitive and rapid method for the analysis of BADGE and its hydrolysis or chlorination products, which can migrate from food can coatings. One optimized method achieves a complete separation in just 5 minutes using a modern core-shell C18 column.[2][3]
For Simple Industrial Glycidyl Ethers: Simple glycidyl ethers such as Phenyl Glycidyl Ether (PGE), Allyl Glycidyl Ether (AGE), and Cresyl Glycidyl Ether (CGE) can be analyzed using standard RP-HPLC methods with a C18 or similar column, an acetonitrile/water mobile phase, and UV detection.[4][5]
Comparative Performance of RP-HPLC Methods
The following table summarizes the performance of validated RP-HPLC methods for different classes of glycidyl ethers.
| Analyte Class | HPLC Method | Column | Mobile Phase | Detector | Linearity (R²) | Recovery (%) | Precision (RSD/CV%) | LOD | LOQ |
| Glycidyl Esters (5 species) | UPLC-ELSD | C18 | Methanol/Water Gradient | ELSD | ≥0.9999 | 88.3 - 107.8 | ≤14 | - | 0.6 µg/g oil |
| BADGE & Derivatives | HPLC-FLD | Core-Shell C18 | Acetonitrile/Water Gradient | FLD | >0.9995 | 70.5 - 103.4 | <8.64 | 0.01-0.20 ng/g | 0.03-0.66 ng/g |
Chiral HPLC for Enantiomeric Purity
For chiral glycidyl ethers used as intermediates in pharmaceutical synthesis, determining enantiomeric purity is crucial. Normal-phase HPLC with a chiral stationary phase (CSP) is the method of choice.
For Glycidyl Butyrate Enantiomers: A validated method utilizing a cellulose-based Chiralcel OD-H column with a hexane and 2-propanol mobile phase provides excellent separation of R- and S-glycidyl butyrate.[6] This method is sensitive enough to detect 0.01% of the undesired enantiomer and has a short run time of less than 15 minutes.[6]
Performance of Chiral HPLC Method
| Analyte | HPLC Method | Column | Mobile Phase | Detector | Linearity (Range) | Recovery (%) | Precision (%RSD) | Resolution (Rs) |
| S-Glycidyl Butyrate in R-Glycidyl Butyrate | Normal-Phase Chiral HPLC | Chiralcel OD-H | Hexane/2-Propanol (100:1) | UV | 2 - 24 µg/mL (R²=0.9997) | 97.6 - 101.8 | <1.5 | >2.0 |
Column Selection: C18 vs. Phenyl-Hexyl
While C18 columns are the workhorse for many glycidyl ether applications, alternative selectivities can be beneficial, especially for complex mixtures or aromatic analytes.
-
C18 (Octadecylsilane): A nonpolar alkyl chain that provides strong hydrophobic retention. It is generally more retentive for nonpolar compounds than phenyl phases.[7]
-
Phenyl-Hexyl: This phase offers an alternative selectivity due to the presence of the phenyl ring, which can engage in π-π interactions with aromatic analytes.[7][8] This can lead to different elution orders and improved resolution for aromatic glycidyl ethers like BADGE or Phenyl Glycidyl Ether compared to a standard C18 column.[8]
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer unique advantages for specific aspects of glycidyl ether purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique, particularly for the analysis of GEs in edible oils, and is the basis for several official methods (e.g., AOCS Cd 29c-13).
-
Principle: GC-MS is an indirect method that involves the hydrolysis of glycidyl esters to free glycidol, followed by derivatization to a more volatile compound, which is then analyzed by GC-MS.[9]
-
Comparison to HPLC:
-
Sample Preparation: More extensive than direct HPLC-MS methods, involving hydrolysis and derivatization steps.[9]
-
Volatility Requirement: Suitable only for volatile or semi-volatile compounds, hence the need for derivatization. HPLC is better suited for non-volatile compounds.
-
Speed: Optimized GC-MS methods can be relatively fast, though direct UPLC methods can be even quicker.[2]
-
Information: Provides total glycidol content rather than the profile of individual intact glycidyl esters, which direct HPLC-MS methods can provide.
-
Titration for Epoxy Equivalent Weight (EEW)
For bulk glycidyl ether resins and monomers, the most fundamental purity parameter is the epoxy content, expressed as the Epoxy Equivalent Weight (EEW).
-
Principle: EEW is the grams of resin containing one mole equivalent of the epoxy group. The standard method (ASTM D1652) involves the titration of the epoxy group with a hydrohalic acid (e.g., perchloric acid in acetic acid with tetraethylammonium bromide). The endpoint is determined using an indicator like crystal violet.
-
Application: This is a primary method for determining the assay and purity of the bulk chemical substance. It is not suitable for trace impurity analysis.
Quantitative NMR (qNMR)
qNMR is a powerful primary method for determining the purity of organic compounds without the need for an identical reference standard.
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.
-
Application: qNMR can be used to determine the molar purity of a glycidyl ether substance. For glycidyl ethers, the characteristic signals of the epoxy protons can be used for quantification.[10] It is a non-destructive technique that provides structural information alongside quantitative data.
Experimental Protocols
Protocol 1: RP-HPLC-FLD for BADGE and Derivatives
This protocol is based on a rapid method for analyzing BADGE in food matrices.[2]
-
Sample Preparation (Food Matrix):
-
Homogenize 2 g of the sample and extract with 10 mL of hexane via ultrasonication for 30 minutes.
-
Centrifuge the extract and wash the supernatant twice with 5 mL of acetonitrile.
-
Combine the acetonitrile extracts and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 1.8 mL of acetonitrile and spike with 0.2 mL of a standard mixture if required.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Poroshell 120 SB-C18 (100 mm x 4.6 mm, 2.7 µm) or equivalent core-shell column.
-
Mobile Phase: A: Water, B: Acetonitrile.
-
Gradient: 0-3 min, 50-72.5% B; 3-4 min, 72.5-100% B; 4-5 min, 100-50% B.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
FLD Detection: Excitation at 275 nm, Emission at 305 nm.
-
Protocol 2: Chiral HPLC for Glycidyl Butyrate
This protocol is for the determination of the enantiomeric purity of R-(-)-glycidyl butyrate.[6]
-
Sample Preparation:
-
Prepare a stock solution of the glycidyl butyrate sample in the mobile phase (e.g., 2 mg/mL).
-
Prepare standard solutions of the S-(+)-enantiomer for linearity and accuracy assessment.
-
-
HPLC Conditions:
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-propanol (100:1, v/v).
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
UV Detection: 220 nm.
-
Protocol 3: GC-MS for Total Glycidyl Esters (Based on AOCS Cd 29c-13 Principle)
This is an indirect method requiring hydrolysis and derivatization.
-
Sample Preparation:
-
Alkaline Hydrolysis: Dissolve a known amount of oil sample in a suitable solvent. Add a sodium methoxide solution to release glycidol from the esters. The reaction time and temperature are critical.
-
Neutralization & Conversion: Stop the reaction with an acidic salt solution (e.g., containing sodium chloride). The glycidol is converted to 3-monochloro-1,2-propanediol (3-MCPD).
-
Extraction: Extract the 3-MCPD into an organic solvent (e.g., diethyl ether/hexane).
-
Derivatization: Evaporate the solvent and add a derivatizing agent, such as phenylboronic acid (PBA), to create a stable, volatile derivative of 3-MCPD.
-
-
GC-MS Conditions:
-
Column: DB-5MS or equivalent nonpolar capillary column.
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient is used to separate the derivatized analytes (e.g., start at 85°C, ramp up to ~300°C).[9]
-
MS Detection: Monitor characteristic ions for the derivatized 3-MCPD and internal standards.
-
Visualizing Workflows and Relationships
Caption: General experimental workflow for HPLC analysis of glycidyl ether purity.
Caption: Logical relationships between purity analysis goals and analytical techniques.
References
- 1. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molnar-institute.com [molnar-institute.com]
- 3. High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE) and its derivatives in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allyl glycidyl ether | SIELC Technologies [sielc.com]
- 5. Separation of o-Cresyl glycidyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. differencebetween.com [differencebetween.com]
- 10. cdc.gov [cdc.gov]
A Comparative Guide to [(Octadecyloxy)methyl]oxirane-Based Polymers and Traditional Carriers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with a constant search for novel carriers that can enhance therapeutic efficacy while minimizing side effects. This guide provides a detailed comparison of emerging [(Octadecyloxy)methyl]oxirane-based polymers against well-established traditional carriers such as liposomes, polymeric micelles, and other polymeric nanoparticles. The objective is to offer a clear, data-driven perspective on their respective performance characteristics to aid in the selection and development of optimal drug delivery systems.
Overview of Drug Delivery Carriers
Effective drug delivery systems aim to control the spatial and temporal distribution of a therapeutic agent in the body. Traditional carriers like liposomes and polymeric nanoparticles have been extensively studied and have seen clinical translation.[1][2] Liposomes, vesicular structures composed of lipid bilayers, are biocompatible and can encapsulate both hydrophilic and hydrophobic drugs.[2][3] Polymeric micelles and nanoparticles, formed from the self-assembly of amphiphilic block copolymers, offer advantages in terms of stability and versatility.[3][4]
This compound, also known as octadecyl glycidyl ether, is a monomer that can be polymerized to create amphiphilic polymers with potential applications in drug delivery.[5] These polymers can self-assemble into nanostructures like micelles or be incorporated into thermoresponsive hydrogels, offering unique properties for controlled drug release.[5] However, comprehensive quantitative data on their in vivo efficacy and detailed experimental studies are less prevalent in publicly available literature compared to traditional carriers.
Quantitative Performance Comparison
The following tables summarize key performance indicators for this compound-based polymers and traditional drug delivery carriers. Data for traditional carriers are presented for commonly studied examples to provide a representative comparison.
Disclaimer: Quantitative data for this compound-based polymers is limited in the reviewed literature. The presented values are based on available sources and may not be as extensively validated as those for traditional carriers.
Table 1: Drug Loading and Encapsulation Efficiency
| Carrier Type | Drug Example | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Citation |
| This compound-based Hydrogels | Not Specified | Data Not Available | 78 - 85 | [5] |
| Liposomes (Doxorubicin) | Doxorubicin | ~10-20 (drug-to-lipid ratio) | >90 | [6] |
| Polymeric Micelles (Paclitaxel) | Paclitaxel | 10 - 25 | 70 - 95 | [7] |
| PLGA Nanoparticles (Doxorubicin) | Doxorubicin | 1 - 5 | 50 - 80 | [7] |
Table 2: Physicochemical Properties
| Carrier Type | Typical Particle Size (nm) | Zeta Potential (mV) | Citation |
| This compound-based Micelles | 40 - 85 | Data Not Available | [5] |
| Liposomes | 80 - 200 | -10 to -40 | [3] |
| Polymeric Micelles | 20 - 100 | -5 to +10 | [7] |
| PLGA Nanoparticles | 100 - 300 | -20 to -50 | [7] |
Table 3: In Vitro Drug Release
| Carrier Type | Drug Example | Release Profile | Release Duration | Citation |
| This compound-based Systems | Not Specified | Biphasic (initial burst followed by sustained release) | 24 - 72 hours | [5] |
| Liposomes (Doxorubicin) | Doxorubicin | Sustained | 24 - 48 hours | [6] |
| Polymeric Micelles (Paclitaxel) | Paclitaxel | Sustained | > 72 hours | [7] |
| PLGA Nanoparticles (Doxorubicin) | Doxorubicin | Biphasic | > 100 hours | [7] |
Table 4: Cellular Uptake and Cytotoxicity
| Carrier Type | Cell Line Example | Cellular Uptake Efficiency | Cytotoxicity Profile | Citation |
| This compound-based Polymers | Data Not Available | Data Not Available | Data Not Available | |
| Liposomes (Doxorubicin) | MCF-7 (Breast Cancer) | High | Dose-dependent | [6] |
| Polymeric Micelles (Paclitaxel) | A549 (Lung Cancer) | High | Dose-dependent | [7] |
| PLGA Nanoparticles (Doxorubicin) | HeLa (Cervical Cancer) | Moderate to High | Dose-dependent | [7] |
Table 5: In Vivo Performance
| Carrier Type | Animal Model | Tumor Accumulation | Therapeutic Efficacy | Citation |
| This compound-based Polymers | Data Not Available | Data Not Available | Data Not Available | |
| Liposomes (Doxorubicin) | Murine breast cancer | Enhanced via EPR effect | Improved over free drug | [6] |
| Polymeric Micelles (Paclitaxel) | Murine ovarian cancer | Enhanced via EPR effect | Improved over free drug | [7] |
| PLGA Nanoparticles (Doxorubicin) | Murine solid tumors | Enhanced via EPR effect | Improved over free drug | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Synthesis of this compound Monomer
-
Principle: This synthesis involves the reaction of octadecanol with epichlorohydrin in the presence of a base.[5]
-
Procedure:
-
Dissolve octadecanol in a suitable solvent (e.g., toluene).
-
Add a base, such as sodium hydroxide, to the solution.
-
Slowly add epichlorohydrin to the reaction mixture while stirring.
-
Heat the mixture to facilitate the reaction, forming an intermediate chlorohydrin.
-
Continue heating to promote intramolecular cyclization, forming the oxirane ring.
-
After the reaction is complete, cool the mixture and wash with water to remove excess base and salts.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by distillation or recrystallization.[5]
-
Preparation of Doxorubicin-Loaded Liposomes
-
Principle: The thin-film hydration method is a common technique for preparing liposomes.[6]
-
Procedure:
-
Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a 3:1:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous solution of doxorubicin (e.g., 1 mg/mL in phosphate-buffered saline, pH 7.4) by vortexing or gentle shaking at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Remove unencapsulated doxorubicin by size exclusion chromatography or dialysis.
-
Determination of Drug Loading and Encapsulation Efficiency
-
Principle: This protocol determines the amount of drug successfully encapsulated within the nanoparticles.
-
Procedure:
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Disrupt the nanoparticles to release the encapsulated drug by dissolving the lyophilized powder in a suitable solvent (e.g., DMSO or methanol).
-
Quantify the drug concentration in the resulting solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
In Vitro Drug Release Study
-
Principle: The dialysis method is commonly used to assess the in vitro release kinetics of a drug from a nanoparticle formulation.
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released against time to obtain the drug release profile.
-
Cellular Uptake Assay using Flow Cytometry
-
Principle: Flow cytometry can quantify the cellular uptake of fluorescently labeled nanoparticles.
-
Procedure:
-
Seed cells (e.g., MCF-7) in a 24-well plate and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled nanoparticles (e.g., nanoparticles loaded with a fluorescent drug or labeled with a fluorescent dye) at a specific concentration for various time points (e.g., 1, 4, and 24 hours) at 37°C.
-
After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Detach the cells from the plate using trypsin-EDTA.
-
Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Quantify the mean fluorescence intensity of the cell population, which corresponds to the amount of nanoparticle uptake.
-
In Vivo Biodistribution Study
-
Principle: This protocol tracks the distribution of nanoparticles in a living organism over time.
-
Procedure:
-
Administer the nanoparticle formulation (containing a fluorescent or radioactive label) to tumor-bearing mice via intravenous injection.
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a group of mice.
-
Excise major organs (e.g., heart, liver, spleen, lungs, kidneys) and the tumor.
-
Homogenize the tissues in a suitable buffer.
-
Quantify the amount of the label (fluorescence or radioactivity) in the tissue homogenates using an appropriate instrument (e.g., fluorescence plate reader or gamma counter).
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Signaling Pathway for Nanoparticle-Mediated Drug Delivery
Caption: Nanoparticle journey from circulation to therapeutic effect.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing drug carrier efficacy.
Logical Relationship of Carrier Properties
Caption: Interplay of drug carrier physicochemical properties.
Conclusion
Traditional drug delivery carriers like liposomes and polymeric nanoparticles have a well-documented history of development and clinical use, with a wealth of quantitative data available to guide formulation and application. They offer proven platforms for improving the therapeutic index of various drugs.
This compound-based polymers represent a newer class of materials with intriguing properties, such as the potential for forming stable micelles and thermoresponsive hydrogels. The available data suggests they can achieve high drug encapsulation efficiencies and offer sustained release profiles. However, a comprehensive understanding of their in vivo behavior, including biodistribution, cellular uptake, and therapeutic efficacy, requires further investigation. The limited availability of direct comparative and quantitative studies underscores the need for more research to fully elucidate their potential and position them relative to established drug delivery technologies. Researchers are encouraged to explore this promising class of polymers to expand the arsenal of effective drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 2.11. Measurement of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 6. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual agents loaded PLGA nanoparticles: systematic study of particle size and drug entrapment efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of [(Octadecyloxy)methyl]oxirane: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a comparative analysis of [(Octadecyloxy)methyl]oxirane using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering insights into its structural confirmation and comparison with alternative long-chain alkyl glycidyl ethers.
This compound, a long-chain alkyl glycidyl ether, and similar epoxide-containing molecules are of significant interest in drug development. They can act as intermediates in the synthesis of complex molecules or as active pharmaceutical ingredients themselves. Their long alkyl chains can impart lipophilicity, potentially influencing drug delivery and interaction with biological membranes. Spectroscopic techniques like NMR and IR are indispensable for verifying the chemical structure and purity of these compounds.
Comparative Spectroscopic Data
To facilitate a clear comparison, the expected and reported spectroscopic data for this compound and a close structural analog, Hexadecyl Glycidyl Ether, are summarized below. The data for this compound is predicted based on established chemical shift and absorption frequency ranges for similar functional groups, while the data for the alternative is based on available literature.
Table 1: Comparative ¹H NMR and ¹³C NMR Data (in CDCl₃)
| Assignment | This compound (Predicted) | Hexadecyl Glycidyl Ether (Reported) |
| ¹H NMR (ppm) | ||
| Oxirane CH | ~3.15 (m) | ~3.14 (m) |
| Oxirane CH₂ | ~2.80 (dd), ~2.60 (dd) | ~2.78 (dd), ~2.59 (dd) |
| -O-CH₂ -CH(O)CH₂ | ~3.70 (dd), ~3.40 (dd) | ~3.69 (dd), ~3.39 (dd) |
| -O-CH₂ -(CH₂)₁₅/₁₆-CH₃ | ~3.45 (t) | ~3.46 (t) |
| -(CH₂)₁₅/₁₆- | ~1.55 (quintet), ~1.25 (br s) | ~1.57 (quintet), ~1.26 (br s) |
| -CH₃ | ~0.88 (t) | ~0.88 (t) |
| ¹³C NMR (ppm) | ||
| Oxirane C H | ~50.8 | ~50.8 |
| Oxirane C H₂ | ~44.2 | ~44.3 |
| -O-C H₂-CH(O)CH₂ | ~71.8 | ~71.9 |
| -O-C H₂-(CH₂)₁₅/₁₆-CH₃ | ~71.0 | ~71.0 |
| -(C H₂)₁₅/₁₆- | ~31.9, ~29.7, ~29.6, ~29.4, ~29.3, ~26.1, ~22.7 | ~31.9, ~29.7, ~29.6, ~29.4, ~29.3, ~26.1, ~22.7 |
| -C H₃ | ~14.1 | ~14.1 |
Table 2: Comparative FT-IR Data
| Vibrational Mode | This compound (Predicted) | Hexadecyl Glycidyl Ether (Reported) |
| C-H stretch (alkyl) | ~2920 cm⁻¹ (strong), ~2850 cm⁻¹ (strong) | ~2917 cm⁻¹ (strong), ~2849 cm⁻¹ (strong) |
| C-H bend (alkyl) | ~1465 cm⁻¹ (medium) | ~1467 cm⁻¹ (medium) |
| C-O-C stretch (ether) | ~1115 cm⁻¹ (strong) | ~1118 cm⁻¹ (strong) |
| Oxirane ring (symm. stretch) | ~1250 cm⁻¹ (medium) | ~1255 cm⁻¹ (medium) |
| Oxirane ring (asymm. stretch) | ~915 cm⁻¹ (medium) | ~913 cm⁻¹ (medium) |
| Oxirane C-H stretch | ~3050 cm⁻¹ (weak) | Not reported |
| Oxirane ring (breathing) | ~845 cm⁻¹ (medium) | ~843 cm⁻¹ (medium) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for acquiring NMR and IR spectra for long-chain alkyl glycidyl ethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of the viscous liquid sample, this compound, directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution and a homogeneous solution.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H NMR spectrum with the following typical parameters:
-
Pulse width: 30-45°
-
Spectral width: 16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30) with the following typical parameters:
-
Pulse width: 30°
-
Spectral width: 240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the FID with an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.
-
Phase the spectrum and reference the CDCl₃ solvent peak to 77.16 ppm.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
Sample Analysis:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of the viscous liquid sample, this compound, directly onto the center of the diamond ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
After data collection, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.
Mandatory Visualizations
To further aid in the understanding of the experimental workflow and the biological context of such molecules, the following diagrams are provided.
Caption: Experimental workflow for NMR and IR spectroscopic analysis.
Caption: Role of Epoxide Hydrolase in drug metabolism and signaling.[1][2][3]
Discussion and Conclusion
The predicted spectroscopic data for this compound align well with the general characteristics of long-chain alkyl glycidyl ethers and the reported data for hexadecyl glycidyl ether. The ¹H NMR spectrum is expected to show characteristic signals for the oxirane ring protons between 2.6 and 3.2 ppm, along with signals for the long alkyl chain. Similarly, the ¹³C NMR will display distinctive peaks for the epoxide carbons in the 44-51 ppm region. The FT-IR spectrum serves as a rapid and effective tool to confirm the presence of the epoxy functional group through its characteristic ring vibrations.
In the context of drug development, understanding the metabolic fate of epoxide-containing compounds is crucial. The epoxide hydrolase (EH) enzyme family plays a key role in the metabolism of both xenobiotic and endogenous epoxides, converting them to their corresponding diols.[1][2] This metabolic pathway can lead to detoxification and excretion. However, endogenous epoxides, such as epoxyeicosatrienoic acids (EETs), are signaling molecules involved in processes like inflammation and pain perception.[3] Therefore, the introduction of a long-chain epoxide like this compound into a biological system could potentially influence these pathways, a factor that warrants consideration in drug design and development.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation and purity assessment, it is always recommended to acquire and interpret the full set of spectroscopic data for the specific compound of interest.
References
A Comparative Guide to the Thermal Properties of Long-Chain Alkyl Polymers for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
The thermal behavior of polymers is a critical determinant of their suitability for a wide range of applications, from drug delivery systems to advanced materials. This guide provides a comparative thermal analysis of polymers synthesized from octadecyl glycidyl ether and its alternatives, focusing on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). By presenting clear, quantitative data and detailed experimental protocols, this document aims to assist researchers in selecting the optimal polymeric materials for their specific needs.
Executive Summary
Polymers with long alkyl side chains, such as poly(octadecyl glycidyl ether), are of significant interest due to their unique properties, including crystallinity and thermal responsiveness, which are primarily dictated by the long hydrocarbon side chains. This guide compares the thermal characteristics of a close analogue, polyethylene glycol octadecyl ether, with two alternative comb-like polymers, polystearyl acrylate (PSA) and polystearyl methacrylate (PSMA). The data reveals that while all three polymers exhibit melting transitions associated with the crystalline domains of their octadecyl/stearyl side chains, the nature of the polymer backbone influences both the transition temperatures and the overall thermal stability.
Comparative Thermal Analysis Data
The following tables summarize the key thermal properties of the compared polymers, as determined by DSC and TGA.
Table 1: DSC Data for Polymers with Octadecyl/Stearyl Side Chains
| Polymer | Onset Melting Temp. (°C) | Peak Melting Temp. (°C) | Melting Enthalpy (J/g) | Onset Crystallization Temp. (°C) | Peak Crystallization Temp. (°C) | Crystallization Enthalpy (J/g) |
| Polyethylene Glycol Octadecyl Ether (C18E2) | 41.1 | - | 73 | 35.4 | - | 81 |
| Polystearyl Acrylate (PSA) | 48.2 | 48.4 | 88.9 - 107.7 | 43.6 | 43.4 | 75.6 - 88.3 |
| Polystearyl Methacrylate (PSMA) | 25.9 | 33.4 | 38.4 - 83.8 | 21.0 | 20.5 | 39.5 - 51.5 |
Note: Data for Polyethylene Glycol Octadecyl Ether is for a copolymer with methyl methacrylate, poly(C18E2MMA)[1]. Data for PSA and PSMA show a range reflecting variations in molecular weight[2].
Table 2: TGA Data for Polymers with Octadecyl/Stearyl Side Chains
| Polymer | Onset Decomposition Temp. (°C) | Temperature at 5% Weight Loss (°C) | Temperature at 50% Weight Loss (°C) | Degradation Range (°C) |
| Polyethylene Glycol Octadecyl Ether (C18E2) | ~295 | - | - | - |
| Polystearyl Acrylate (PSA) | - | - | - | 280 - 456 |
| Polystearyl Methacrylate (PSMA) | - | - | - | 233 - 414 |
Note: The onset decomposition temperature for Polyethylene Glycol Octadecyl Ether is for poly(C18E2MMA)[1]. The degradation range for PSA and PSMA indicates the temperatures over which the main decomposition occurs[2].
Experimental Workflows and Logical Relationships
The following diagram illustrates the typical workflow for the synthesis and thermal analysis of polymers with long alkyl side chains.
Caption: Workflow for synthesis and thermal analysis of comb-like polymers.
Detailed Experimental Protocols
Synthesis of Poly(stearyl acrylate) (PSA) and Poly(stearyl methacrylate) (PSMA) via ATRP
A typical procedure for the atom transfer radical polymerization (ATRP) of stearyl acrylate (SA) and stearyl methacrylate (SMA) is as follows:
-
The monomer (SA or SMA), initiator (e.g., ethyl α-bromoisobutyrate), and ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine) are dissolved in a suitable solvent (e.g., anisole) in a Schlenk flask.
-
The solution is degassed by several freeze-pump-thaw cycles.
-
The catalyst (e.g., copper(I) bromide) is added to the frozen solution under an inert atmosphere (e.g., argon).
-
The flask is placed in a thermostated oil bath to initiate the polymerization at a specific temperature (e.g., 90 °C).
-
After a predetermined time, the polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer is purified by dissolving the mixture in a solvent like tetrahydrofuran (THF) and precipitating it in a non-solvent such as methanol. This process is repeated multiple times.
-
The final product is dried in a vacuum oven until a constant weight is achieved.
Differential Scanning Calorimetry (DSC)
DSC analysis is performed to determine the thermal transitions of the polymers.
-
A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle might be:
-
Heating from room temperature to a temperature above the expected melting point (e.g., 100 °C) at a constant rate (e.g., 10 °C/min).
-
Holding at this temperature for a few minutes to erase the thermal history.
-
Cooling back to a low temperature (e.g., -20 °C) at a controlled rate (e.g., 10 °C/min).
-
Reheating to the upper temperature at the same rate as the first heating scan.
-
-
The heat flow as a function of temperature is recorded. The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), along with their corresponding enthalpies, are determined from the second heating and cooling scans.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the polymers.
-
A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
The pan is placed in the TGA furnace.
-
The sample is heated from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the residual weight at the final temperature.
Discussion and Conclusion
The thermal properties of polymers with long alkyl side chains are significantly influenced by the crystallization of these side chains. As seen in the DSC data, all the compared polymers exhibit distinct melting and crystallization peaks. The melting temperatures are generally in the range of physiological interest, which is a key consideration for drug delivery applications.
The differences in melting points and enthalpies between the polyethylene glycol octadecyl ether analogue and the polyacrylates can be attributed to the different polymer backbones and their influence on the packing of the octadecyl side chains. The methacrylate backbone in PSMA, with its additional methyl group, likely introduces more steric hindrance compared to the acrylate backbone of PSA, leading to a lower melting point and enthalpy.
From a thermal stability perspective, the TGA data indicates that these polymers are stable up to relatively high temperatures, with decomposition generally starting above 200 °C. This thermal stability is crucial for processing and storage.
References
Performance comparison of different solvents in the polymerization of glycidyl ethers
The choice of solvent is a critical parameter in the polymerization of glycidyl ethers, significantly influencing reaction kinetics, polymer characteristics, and overall process efficiency. This guide provides a comparative analysis of different solvents for both anionic and cationic ring-opening polymerization (ROP) of glycidyl ethers, supported by experimental data to aid researchers in solvent selection for their specific applications.
Anionic Ring-Opening Polymerization (AROP)
In anionic ring-opening polymerization, the solvent's polarity plays a pivotal role in the separation of the ion pair of the propagating species, which in turn affects the reaction rate and polymer microstructure.
Influence of Solvent Polarity
Polar aprotic solvents are generally preferred for AROP of glycidyl ethers as they can accelerate the polymerization. This is attributed to their ability to solvate the counter-ion, leading to a "freer" and more reactive anionic propagating center.
A study on the anionic ring-opening copolymerization of glycidyl ethers with ethylene oxide demonstrated a clear relationship between solvent polarity and monomer reactivity ratios. In a more polar solvent like dimethyl sulfoxide (DMSO), the reactivity difference between the comonomers was less pronounced compared to a less polar solvent like tetrahydrofuran (THF)[1]. This suggests that in less polar media, the complexation of the cation by the glycidyl ether's side chain has a more significant impact on the polymerization kinetics[1].
Performance Data in Various Solvents
The following table summarizes the performance of different solvents in the anionic polymerization of glycidol, initiated by trimethylolpropane and potassium methylate at 95°C.
| Solvent | Dielectric Constant (20°C) | Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) |
| 1,4-Dioxane | 2.2 | 119 | 1.3 |
| Tetrahydropyran (THP) | 5.6 | 89 | 1.4 |
| Ethylene glycol diethyl ether (EGDE) | - | 56 | 1.6 |
| Decane | 2.0 | 25 | 2.1 |
Data sourced from a study on the solvent-assisted anionic ring-opening polymerization of glycidol[2]. The molecular weight of the resulting hyperbranched polyglycerol was found to decrease in the order of 1,4-dioxane > THP > EGDE > decane[2].
Cationic Ring-Opening Polymerization
In cationic ring-opening polymerization, the solvent's basicity and coordinating ability can have a profound effect on the polymerization mechanism and the structure of the resulting polymer.
Mechanism and Product Selectivity
The choice of solvent can dictate the polymerization pathway. For instance, the boron trifluoride tetrahydrofuranate-catalyzed cationic polymerization of allyl glycidyl ether yields different products depending on the solvent. In a non-basic solvent like carbon tetrachloride, the reaction proceeds via an oxirane cycle to initially form cyclic products, which at later stages leads to high-molecular-mass polymers. In contrast, in a more basic and coordinating solvent like 1,2-dimethoxyethane, the polymerization occurs through the insertion of the monomer into a dissociated bond of a Lewis acid-dimethoxyethane complex, resulting in a linear polymer with end methoxy groups.
Experimental Protocols
Below are generalized experimental protocols for the anionic and cationic ring-opening polymerization of glycidyl ethers.
Anionic Ring-Opening Polymerization of Glycidol in 1,4-Dioxane
This protocol is a representative example for the synthesis of hyperbranched polyglycerol.
Materials:
-
Glycidol (purified by vacuum distillation)
-
Trimethylolpropane (TMP) (initiator core)
-
Potassium methylate in methanol (25 wt%) (deprotonating agent)
-
1,4-Dioxane (solvent)
-
Methanol
-
Acetone
Procedure:
-
In a three-necked round-bottom flask under an argon atmosphere, add trimethylolpropane to potassium methylate in methanol.
-
Stir the mixture for 30 minutes and then remove the excess methanol under reduced pressure.
-
Flush the flask with argon, fit it with a mechanical stirrer, and place it in an oil bath preheated to 95°C.
-
Add the required volume of 1,4-dioxane to the flask.
-
Add glycidol to the reaction mixture over a period of 8 hours using a syringe pump.
-
Allow the reaction to continue for an additional 7 hours.
-
After the polymerization, dissolve the resulting polymer in methanol.
-
Precipitate the polymer by adding it to an excess of acetone and stir for 2 hours.
-
Decant the acetone and repeat the precipitation step once more to purify the polymer[2].
Cationic Ring-Opening Polymerization of Allyl Glycidyl Ether
The following is a general representation of a cationic polymerization process.
Materials:
-
Allyl glycidyl ether (monomer)
-
Boron trifluoride tetrahydrofuranate (initiator)
-
Selected solvent (e.g., carbon tetrachloride or 1,2-dimethoxyethane)
-
Terminating agent (e.g., methanol)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the allyl glycidyl ether in the chosen solvent.
-
Cool the solution to the desired reaction temperature.
-
Add the boron trifluoride tetrahydrofuranate initiator to the solution to start the polymerization.
-
Monitor the reaction progress by techniques such as NMR or GPC.
-
Once the desired conversion or molecular weight is achieved, terminate the polymerization by adding a suitable agent like methanol.
-
Precipitate the polymer in a non-solvent and dry it under vacuum.
Process Visualization
To better understand the experimental workflow, the following diagrams illustrate the key steps in both anionic and cationic polymerization processes.
Caption: Workflow for Anionic Ring-Opening Polymerization.
Caption: Workflow for Cationic Ring-Opening Polymerization.
References
Evaluating the Antimicrobial Potential of [(Octadecyloxy)methyl]oxirane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the antimicrobial properties of compounds structurally related to [(Octadecyloxy)methyl]oxirane. While direct antimicrobial activity data for this compound was not found in the reviewed scientific literature, this document summarizes the antimicrobial performance of analogous long-chain compounds containing epoxide and ether functionalities. The data presented is intended to serve as a reference point for researchers interested in the potential antimicrobial applications of this class of molecules.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various long-chain ethers and epoxide-containing compounds is summarized below. These compounds share structural similarities with this compound and provide insights into the potential activity of this molecule. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key indicators of antimicrobial potency.
Table 1: Comparative Antimicrobial Activity of Structurally Related Compounds
| Compound/Alternative Agent | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Dodecyl Sorbitan Ethers | Staphylococcus aureus | 8 - 64 | Not Reported |
| Listeria monocytogenes | 8 - 32 | Not Reported | |
| Enterococcus faecalis | 16 - 64 | Not Reported | |
| Gemini Surfactants (12-O-12) | Staphylococcus aureus | ~4.7 | Not Reported |
| Escherichia coli | ~9.4 | Not Reported | |
| Candida albicans | ~18.8 | Not Reported | |
| Epoxy-Tigliane (EBC-1013) | Streptococcus mutans | 256 | Not Reported |
| Porphyromonas gingivalis | 128 | Not Reported | |
| Ciprofloxacin (Standard Antibiotic) | Escherichia coli | 0.015 - 1 | 0.015 - 2 |
| Staphylococcus aureus | 0.12 - 2 | 0.12 - 4 | |
| Amphotericin B (Standard Antifungal) | Candida albicans | 0.25 - 1 | 0.5 - 2 |
Note: The data presented is compiled from various research articles and the experimental conditions may vary.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antimicrobial properties of chemical compounds.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Inoculum Preparation:
-
A pure culture of the test microorganism is grown on an appropriate agar medium for 18-24 hours.
-
Several colonies are transferred to a sterile saline solution (0.85% NaCl).
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
b. Assay Procedure:
-
The antimicrobial compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The microtiter plate is incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
a. Assay Procedure:
-
Following the MIC determination, an aliquot (typically 10 µL) from each well showing no visible growth is sub-cultured onto an appropriate agar medium.
-
The plates are incubated under the same conditions as the initial culture.
-
The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
a. Assay Procedure:
-
An agar plate is uniformly inoculated with the standardized microbial suspension using a sterile swab.
-
Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
A specific volume of the antimicrobial compound at a known concentration is added to each well.
-
The plates are incubated for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Visualizations
The following diagrams illustrate a typical experimental workflow for antimicrobial susceptibility testing and a proposed mechanism of action for epoxide-containing compounds.
Safety Operating Guide
Proper Disposal of [(Octadecyloxy)methyl]oxirane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of [(Octadecyloxy)methyl]oxirane (CAS No. 16245-97-9), a member of the glycidyl ether family.
While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, this document synthesizes general safety and disposal information for glycidyl ethers and oxirane compounds. It is crucial to consult the manufacturer-specific SDS for the product in use and to adhere to your institution's environmental health and safety (EHS) guidelines.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with appropriate safety measures. Glycidyl ethers, as a class, can cause skin and eye irritation, and some have been shown to cause allergic contact dermatitis in humans.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear impervious gloves (e.g., milled butyl rubber or polyvinyl alcohol). |
| Eye/Face Protection | Use safety glasses with side shields or chemical goggles. |
| Skin and Body Protection | Wear a lab coat, and in cases of potential splashing, an apron or suit made of impervious materials. |
| Respiratory Protection | Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator. |
Spill and Contamination Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Contaminated Materials: Any clothing or materials that come into contact with this compound should be decontaminated or disposed of as hazardous waste. Leather articles, such as shoes and belts, that become contaminated should be discarded[1].
Disposal Procedures
The disposal of this compound must comply with all local, state, and federal regulations. As a general principle, chemical waste should never be disposed of down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof container with "Hazardous Waste," the full chemical name "this compound," the CAS number "16245-97-9," and the associated hazards (e.g., "Irritant").
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Waste Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed.
-
-
Contact EHS for Pickup and Disposal:
-
Your institution's Environmental Health and Safety department is the primary resource for chemical waste disposal. They will have established procedures for the collection and disposal of hazardous materials.
-
Provide them with the completed hazardous waste label and any other required documentation.
-
-
Professional Disposal:
-
EHS will typically arrange for the waste to be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The most common disposal method for this type of organic chemical is incineration in a licensed facility. This process destroys the chemical structure, rendering it non-hazardous.
-
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for the product you are using and consult with your institution's Environmental Health and Safety department for guidance on their specific procedures and local regulations.
References
Essential Safety and Logistical Information for Handling [(Octadecyloxy)methyl]oxirane
Disclaimer: This information is intended as a guide and should not replace a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling any chemical.
Hazard Assessment and Personal Protective Equipment (PPE)
Glycidyl ethers as a class of compounds can present several hazards, including skin and eye irritation, and may cause allergic skin reactions. Some may also be harmful if inhaled or swallowed. Given the lack of specific data for [(Octadecyloxy)methyl]oxirane, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended. Inspect gloves for integrity before each use.[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Essential to prevent splashes to the eyes.[2] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact. For larger quantities or potential for significant splashing, consider a chemical-resistant apron or suit.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | This is the primary means of controlling inhalation exposure.[2] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any potential vapors.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[3]
-
Ignition Sources: Keep away from heat, sparks, and open flames. While the flashpoint is high (127.4°C), taking precautions is good practice.
-
Hygiene: Wash hands thoroughly with soap and water after handling.[4]
Storage:
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[5]
-
Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Clean the spill area thoroughly with soap and water.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Waste Classification: It may be necessary to dispose of this chemical as hazardous waste. Consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal company for guidance.[5]
-
Containers: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself. Do not reuse empty containers.
Experimental Workflow
The following diagram illustrates a safe and logical workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
